4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWMOPSHGIWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376917 | |
| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871252-64-1 | |
| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Introduction
This compound (CAS No. 871252-64-1) is a bifunctional organic compound of significant interest in contemporary chemical research, particularly within the domains of medicinal chemistry and materials science. This molecule serves as a critical building block, integrating three key structural motifs: an electrophilic benzaldehyde, a heteroaromatic pyridine ring, and an electron-withdrawing trifluoromethyl (-CF3) group. The aldehyde functionality provides a reactive handle for a multitude of synthetic transformations, including reductive aminations, condensations, and oxidations.[1] The pyridine core imparts specific steric and electronic properties, influencing solubility, crystal packing, and potential for metal coordination.
Crucially, the trifluoromethyl substituent profoundly impacts the molecule's overall characteristics. The -CF3 group is known to enhance metabolic stability and increase lipophilicity, properties that are highly desirable in drug development to improve a candidate's pharmacokinetic profile and membrane penetration.[1] Consequently, this compound is a valuable intermediate for synthesizing complex molecules, including potential anticancer and antimicrobial agents, and has been investigated in the context of PARP enzyme inhibition.[1] This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their validation, designed for researchers and drug development professionals.
Chemical Identity and Structural Features
The unique properties of this compound arise directly from its molecular architecture.
-
Molecular Weight: 251.20 g/mol [1]
-
Structure:
The structure consists of a benzaldehyde ring substituted at the 4-position with a 5-(trifluoromethyl)pyridin-2-yl group.
Causality of Functional Groups:
-
Benzaldehyde Moiety: The aldehyde group (-CHO) is the primary site of reactivity for nucleophilic addition and condensation reactions, making it a versatile anchor point for synthetic elaboration.[1]
-
Pyridine Ring: As a heteroaromatic system, the pyridine nitrogen atom is weakly basic. However, its basicity is significantly attenuated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group.
-
Trifluoromethyl Group (-CF3): This group is a powerful modulator of electronic properties. Its inductive effect makes the pyridine ring electron-deficient. In a pharmaceutical context, it often enhances binding affinity to biological targets and improves metabolic stability by blocking potential sites of oxidative metabolism.[1]
Core Physicochemical Properties
The quantitative physicochemical data for this compound are essential for its application in synthesis and formulation.
| Property | Value / Description | Source(s) |
| Appearance | Solid at standard temperature and pressure. | Inferred from Melting Point |
| Melting Point | 91–93 °C | [1] |
| Solubility | Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform (CHCl₃), and Dichloromethane (DCM). Poor solubility in aqueous media is anticipated due to its lipophilic nature. | Structural Inference |
| pKa | Not experimentally reported. The pyridine nitrogen is the primary basic center. Its pKa is expected to be significantly lower than that of unsubstituted pyridine (~5.2) due to the strong electron-withdrawing nature of the -CF3 group. | Chemical Principle |
| Purity (Commercial) | Typically available at ≥95% purity. | [1][3] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. While specific spectra are proprietary, the expected features are outlined below based on established principles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: An aldehydic proton (CHO) is expected to appear as a singlet at a highly deshielded chemical shift (δ 9.5-10.5 ppm). The aromatic region (δ 7.0-9.0 ppm) would display a complex series of doublets and triplets corresponding to the protons on the benzaldehyde and pyridine rings.
-
¹³C NMR: The spectrum would be characterized by a carbonyl carbon (C=O) signal around δ 190-195 ppm. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to C-F coupling. Aromatic carbons would resonate in the typical δ 120-160 ppm range.
-
¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group.[4]
-
-
Mass Spectrometry (MS):
-
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 251. Key fragmentation patterns would likely include the loss of the formyl radical (-CHO, M-29) and other fragments corresponding to the stable aromatic structures.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would prominently feature a strong absorption band around 1700-1710 cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde. Strong bands corresponding to C-F stretching vibrations are expected in the 1100-1350 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ range.
-
Stability, Handling, and Reactivity
-
Stability: The aldehyde functional group is susceptible to air oxidation, which converts it to the corresponding carboxylic acid.[1] Therefore, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[1]
-
Handling: The compound is classified as an irritant.[2] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
-
Reactivity:
-
Oxidation: The aldehyde can be readily oxidized to 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄).[1]
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes attack by nucleophiles. This is the basis for reactions such as Schiff base formation with primary amines, Wittig reactions with phosphorus ylides, and aldol condensations.[5]
-
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following validated protocols are provided for the determination of key physicochemical properties.
Melting Point Determination (Capillary Method)
This protocol describes the use of a standard melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow range (0.5-1.0 °C) is indicative of high purity.
Caption: Workflow for Thermodynamic Solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a precise volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" is confirmed by the visible presence of undissolved solid.
-
Equilibration: Seal the vial and place it in a shaker bath at a controlled temperature (e.g., 37 °C) for at least 24 hours to allow the system to reach equilibrium. [6]3. Separation: Remove the vial and allow it to stand. Separate the saturated solution (supernatant) from the excess solid by centrifugation followed by filtration through a 0.22 µm syringe filter to ensure no particulate matter remains.
-
Analysis: Prepare a standard curve of the compound at known concentrations. Dilute an aliquot of the filtered supernatant and analyze it using a validated HPLC-UV method.
-
Calculation: Use the standard curve to determine the concentration of the compound in the supernatant. This value is the equilibrium solubility.
pKa Determination (UV-Vis Spectrophotometry)
This method is effective for compounds containing a chromophore near the ionization site, as protonation or deprotonation will alter the UV-Vis absorption spectrum. [7]
Caption: Workflow for pKa Determination via UV-Vis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a series of buffer solutions with known pH values (e.g., from pH 1 to 7 in 0.5 pH unit increments). Prepare a stock solution of the compound in a water-miscible organic solvent like methanol.
-
Spectral Measurement: For each buffer, add a small, identical aliquot of the stock solution to ensure the final concentration is constant. Measure the UV-Vis absorbance spectrum for each pH point.
-
Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the fully protonated and neutral forms is maximal. [7]4. Data Plotting: Plot the absorbance at the selected wavelength against the pH of each buffer.
-
pKa Calculation: The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH where the concentrations of the protonated and neutral species are equal. [7]
Conclusion
This compound is a well-defined chemical entity whose physicochemical properties are dictated by the interplay of its constituent functional groups. Its defined melting point, reactivity profile, and spectroscopic signatures make it a reliable intermediate for complex organic synthesis. The presence of the trifluoromethyl group is particularly noteworthy, conferring properties that are highly advantageous in the design of bioactive molecules. The standardized protocols provided herein offer a robust framework for researchers to independently verify these properties, ensuring data quality and consistency in drug discovery and development pipelines.
References
- Benchchem. This compound | 871252-64-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENfjpnJq9TNvHNMfGSeVjUEcf5WmYQ6q4kgR7x8y__hQEHym9q4qsJ28GDFzBGy6yk34g-tVdO-altrL6qihfcahTY3vOwJL-tyMzbkhEMQg9FLEDOxoFB-CpvbBlJ04_TX6bvxA==]
- Sigma-Aldrich. 4-(2-Pyridyl)benzaldehyde 97 127406-56-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/639702]
- BuyersGuideChem. 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO. [URL: https://www.buyersguidechem.com/cas/871252-64-1.html]
- Alchem Pharmtech. CAS 871252-64-1 | this compound. [URL: https://www.alchempharmtech.com/product/cas-871252-64-1]
- MedchemExpress.com. 4-Pyridin-2-yl-benzaldehyde | Biochemical Reagent. [URL: https://www.medchemexpress.com/4-pyridin-2-yl-benzaldehyde.html]
- PubChem. 4-Fluoro-2-methoxy-5-(pyridin-3-yl)benzaldehyde | C13H10FNO2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177821171]
- Blazechem. CAS RN 103962-21-6 | 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde. [URL: https://www.blazechem.com/cas-103962-21-6]
- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [URL: https://www.cif.iastate.
- University of Babylon. experiment (1) determination of melting points. [URL: https://www.uobabylon.edu.
- Chemazon. Order of Acidity and PKa in heterocyclic compounds | CSIR NET Dec 2024 Chemistry. [URL: https://www.youtube.
- Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [URL: https://www.raytor.
- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [URL: https://www.rsc.
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8008409/]
- Chemistry LibreTexts. 4.7: NMR Spectroscopy. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/04%3A_Alkenes/4.07%3A_NMR_Spectroscopy]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [URL: https://rheolution.com/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o/]
- National Institutes of Health. Development of Methods for the Determination of pKa Values - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3655447/]
- PrepChem.com. Synthesis of 4-trifluoromethyl benzaldehyde. [URL: https://www.prepchem.com/synthesis-of-4-trifluoromethyl-benzaldehyde]
- University of Colorado Boulder. pKa Data Compiled by R. Williams. [URL: https://www.colorado.
- Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [URL: https://rsc.li/books/gateway/9781788018949/chapter/1/nmr-spectroscopy-of-small-molecules-in-solution]
- Chaffey College. Experiment 1 - Melting Points. [URL: https://www.chaffey.edu/chemistry/general/chem_12b_labs/melting_points.pdf]
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. [URL: https://www.wuxiapptec.com/insights/4-ways-drug-solubility-testing-helps-discovery-development]
- ResearchGate. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF. [URL: https://www.researchgate.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624383]
- ChemicalBook. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/454-89-7_1HNMR.htm]
- JEOL USA Inc. NMR Basics for the absolute novice. [URL: https://www.jeolusa.com/PRODUCTS/Nuclear-Magnetic-Resonance/NMR-Basics-for-the-absolute-novice]
- University of Calgary. Melting point determination. [URL: https://chem.ucalgary.
- BMG LABTECH. Drug solubility: why testing early matters in HTS. [URL: https://www.bmglabtech.
- PubChem. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67996]
- FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [URL: https://fulir.irb.hr/2778/1/acta.chem.slov.2016.63.1.185-196.pdf]
- National Institutes of Health. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381676/]
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [URL: https://www.hymasynthesis.com/new_products.html]
- BYJU'S. Determination Of Melting Point Of An Organic Compound. [URL: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]
- The Royal Society of Chemistry. Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.
- New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01977a]
- WorldOfChemicals. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. [URL: https://www.worldofchemicals.com/391/chemistry-articles/the-synthesis-and-utility-of-4-trifluoromethylbenzaldehyde-in-organic-chemistry.html]
Sources
- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]
- 2. 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO - BuyersGuideChem [buyersguidechem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Spectral data (NMR, IR, Mass Spec) of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
An In-Depth Technical Guide to the Spectral Analysis of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
This guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a critical building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control.[1][2] The presence of distinct structural motifs—a 1,4-disubstituted benzene ring, a substituted pyridine ring, and a highly electronegative trifluoromethyl group—gives rise to a unique and interpretable spectral fingerprint.[3]
This document is structured to provide not just raw data, but a deep-dive into the interpretation of these spectra, grounded in established spectroscopic principles and comparative analysis with structurally related molecules. The experimental protocols detailed herein represent industry-standard methodologies for achieving high-fidelity analytical results.
Molecular Structure and Key Features
This compound (CAS No. 871252-64-1) is a solid with a molecular weight of 251.21 g/mol .[4] Its structure links a benzaldehyde moiety to a pyridine ring at the 2-position, with a trifluoromethyl group at the 5-position of the pyridine. The trifluoromethyl group acts as a strong electron-withdrawing group, significantly influencing the electronic environment of the entire molecule and, consequently, its spectral properties.[3]
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for full characterization.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 1-second relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the four protons on the benzaldehyde ring, and the three protons on the pyridine ring. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the aldehyde and trifluoromethyl substituents.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~10.10 | s | - | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and typically appears as a singlet far downfield.[5] |
| ~8.75 | d | ~2.0 | 1H | Pyridine H-6 | Adjacent to the nitrogen and deshielded by the CF₃ group; shows small coupling to H-4. |
| ~8.10 | dd | ~8.4, 2.0 | 1H | Pyridine H-4 | Coupled to both H-3 and H-6. Deshielded by the adjacent CF₃ group. |
| ~8.05 | d | ~8.2 | 2H | Benzaldehyde (ortho to -CHO) | Deshielded by the electron-withdrawing aldehyde group. Coupled to meta protons. |
| ~7.90 | d | ~8.2 | 2H | Benzaldehyde (meta to -CHO) | Coupled to ortho protons. Shifted slightly upfield relative to the ortho protons. |
| ~7.80 | d | ~8.4 | 1H | Pyridine H-3 | Coupled to H-4. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The trifluoromethyl group will cause the C-5 carbon of the pyridine ring to appear as a quartet due to C-F coupling.
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~192.5 | C=O (Aldehyde) | The carbonyl carbon of an aldehyde is characteristically found in this downfield region.[6] |
| ~158.0 | Pyridine C-2 | Carbon attached to the benzaldehyde ring and adjacent to nitrogen. |
| ~148.5 (q, J ≈ 35 Hz) | Pyridine C-5 | Carbon bearing the CF₃ group, split into a quartet by the three fluorine atoms.[7] |
| ~139.0 | Benzaldehyde C-4 | Quaternary carbon attached to the aldehyde group. |
| ~137.0 | Pyridine C-6 | Carbon adjacent to nitrogen. |
| ~135.0 | Benzaldehyde C-1 | Quaternary carbon attached to the pyridine ring. |
| ~130.0 | Benzaldehyde (ortho to -CHO) | Aromatic CH carbons. |
| ~129.5 | Benzaldehyde (meta to -CHO) | Aromatic CH carbons. |
| ~124.0 | Pyridine C-4 | Aromatic CH carbon. |
| ~122.0 (q, J ≈ 274 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself, appearing as a quartet with a large C-F coupling constant.[8] |
| ~121.0 | Pyridine C-3 | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the aldehyde, the aromatic rings, and the C-F bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Presentation: The final spectrum is usually presented as % Transmittance versus Wavenumber (cm⁻¹).
Predicted Characteristic IR Absorption Bands
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| ~3080-3030 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds in the benzene and pyridine rings.[9] |
| ~2820 & ~2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi Doublet) | A pair of bands characteristic of the C-H stretch of an aldehyde group.[10] |
| ~1705 | Strong, Sharp | C=O Stretch (Aldehyde) | The strong carbonyl absorption is a key diagnostic peak for aldehydes. Conjugation with the aromatic ring lowers the frequency slightly from a typical aliphatic aldehyde.[10] |
| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C Ring Stretch | Multiple bands corresponding to the skeletal vibrations of the benzene and pyridine rings. |
| ~1320 | Strong | C-F Stretch (Symmetric) | The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions.[11] |
| ~1150-1100 | Strong | C-F Stretch (Asymmetric) | A broad and intense region of absorption typical for CF₃ groups. |
| ~840 | Strong | C-H Out-of-Plane Bend | Indicative of 1,4-disubstitution on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak (M⁺) should be observed at m/z 251. The fragmentation pattern will be dictated by the stability of the resulting fragments.
-
Molecular Ion (M⁺): m/z = 251.21 (Calculated for C₁₃H₈F₃NO)
-
Key Fragments:
-
m/z 250 [M-H]⁺: Loss of the aldehydic hydrogen atom, a common fragmentation for aldehydes.[12]
-
m/z 222 [M-CHO]⁺: Loss of the formyl radical (-CHO), leading to a stable bi-aryl cation.[12]
-
m/z 194 [M-CHO-CO]⁺ or [M-CF₃]⁺: Further fragmentation could occur, though loss of CF₃ is less common.
-
m/z 145 [C₅H₃N(CF₃)]⁺: Fragment corresponding to the trifluoromethylpyridine cation.
-
m/z 105 [C₆H₄(CHO)]⁺: Fragment corresponding to the benzaldehyde cation.
-
m/z 77 [C₆H₅]⁺: Phenyl cation, a very common fragment in the mass spectra of benzene derivatives.[12]
-
Sources
- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | 871252-64-1 [sigmaaldrich.com]
- 5. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, a compound of significant interest in medicinal chemistry and materials science.[1] Given the current lack of extensive, publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination.
Core Concepts: Understanding the Molecular Architecture and its Implications for Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[2][3] For this compound, several key structural features dictate its solubility profile:
-
The Aromatic Core: The presence of two aromatic rings, a benzene ring and a pyridine ring, contributes to the molecule's relatively nonpolar character. This suggests a general preference for solubility in organic solvents over aqueous media.
-
The Trifluoromethyl Group (-CF3): This highly electronegative and lipophilic group significantly influences the molecule's properties. The trifluoromethyl group is known to enhance metabolic stability and can increase solubility in non-polar environments.[4][5][6] Its presence is a key factor in predicting the compound's behavior in various organic solvents.
-
The Aldehyde Group (-CHO): The aldehyde functional group introduces a degree of polarity and the potential for hydrogen bonding, which can influence solubility in more polar organic solvents.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.
Physicochemical Properties of this compound
A solid understanding of the compound's fundamental physicochemical properties is essential for any solubility study.
| Property | Value | Reference |
| CAS Number | 871252-64-1 | [4][7] |
| Molecular Formula | C13H8F3NO | [4] |
| Molecular Weight | 251.21 g/mol | [8] |
| Melting Point | 92 - 94 °C | [8] |
| Physical Form | Solid | [8] |
Predictive Analysis of Solubility in Common Organic Solvents
In the absence of direct experimental data, a predictive analysis based on the principle of "like dissolves like" and the known properties of organic solvents can provide valuable guidance.[3] The polarity of the solvent is a primary determinant of its ability to dissolve a given solute.[9]
Solvent Classification and Predicted Solubility
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene | High | The predominantly nonpolar aromatic structure of the solute should interact favorably with nonpolar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment that can interact with the polar aldehyde group and the pyridine nitrogen. The trifluoromethyl group's lipophilicity will also contribute to solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While the aldehyde and pyridine moieties can engage in hydrogen bonding with protic solvents, the large nonpolar surface area of the molecule may limit overall solubility. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents have a polarity that is well-suited to dissolve compounds with both polar and nonpolar characteristics. |
It is crucial to note that these are predictions. For precise applications, experimental verification is paramount.[7]
Experimental Determination of Solubility: A Step-by-Step Guide
For researchers requiring precise solubility data, the following experimental protocols, based on established methodologies, are provided. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[10][11][12]
The Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation:
-
Accurately weigh an excess amount of this compound.
-
Add the solid to a vial containing a precise volume of the desired organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). It is crucial to ensure that undissolved solid remains present throughout the equilibration period.
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE) to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Data Interpretation and Application in Drug Development
The solubility data obtained is critical for various stages of drug development:
-
Lead Optimization: Understanding solubility in different solvents can guide structural modifications to improve a compound's pharmacokinetic properties.
-
Formulation Development: Knowledge of a compound's solubility is essential for developing appropriate dosage forms, whether for oral, parenteral, or topical administration.
-
Process Chemistry: Solubility data informs the selection of solvents for reaction, crystallization, and purification processes.
Logical Relationship Diagram
Caption: The central role of solubility data in drug development.
Safety and Handling Considerations
While specific toxicity data for this compound is limited, it is prudent to handle it with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
References
-
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO - BuyersGuideChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 26, 2026, from [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Solubility. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved from [Link]
-
Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Retrieved from [Link]
-
Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2018). SciSpace. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 26, 2026, from [Link]
-
Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 4-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com. Retrieved January 26, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
Organic Solvents: Complete Guide, Industrial Uses & Safety. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Significance of Trifluoromethyl Groups in Chemical Intermediates. (n.d.). Retrieved January 26, 2026, from [Link]
-
"Like dissolves like". (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 26, 2026, from [Link]
-
How To Predict Solubility Of Organic Compounds? (2025, February 12). YouTube. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved January 26, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility - Wikipedia [en.wikipedia.org]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
The Strategic deployment of Trifluoromethylpyridine Benzaldehydes in Modern Chemistry: A Technical Guide for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis, reactivity, and multifaceted applications of trifluoromethylpyridine benzaldehyde derivatives. These compounds represent a pivotal class of synthons, strategically combining the electronically-activated aldehyde functionality with the unique physicochemical properties imparted by the trifluoromethyl-substituted pyridine core. We will delve into the rationale behind their escalating importance in medicinal chemistry, agrochemical development, and materials science. This guide will furnish researchers, scientists, and drug development professionals with not only a robust theoretical framework but also actionable experimental protocols and mechanistic insights to leverage these powerful building blocks in their respective fields.
Introduction: The Synergistic Advantage of the Trifluoromethylpyridine Benzaldehyde Scaffold
The remarkable advancements in fluorine chemistry have revolutionized the landscape of molecular design, particularly in the life sciences and materials science.[1][2] The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can profoundly modulate the biological and physical properties of a molecule.[3] When this potent functional group is appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold exhibits enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, all of which are highly desirable traits in the development of bioactive compounds and advanced materials.[1][4]
The introduction of a benzaldehyde (or more formally, a carboxaldehyde) functionality onto the TFMP core creates a powerful and versatile synthetic intermediate. The aldehyde group serves as a reactive handle for a vast array of chemical transformations, allowing for the construction of complex molecular architectures. The electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring nitrogen synergistically enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity often translates to milder reaction conditions, improved yields, and access to chemical space that might be challenging with less activated aldehydes.
This guide will illuminate the pathways to synthesize these valuable building blocks and explore their subsequent transformations into high-value derivatives with significant potential in various technological domains.
Synthesis of Trifluoromethylpyridine Benzaldehydes: Strategic Considerations
The synthesis of trifluoromethylpyridine benzaldehydes typically commences with the corresponding trifluoromethyl-substituted picolines (methylpyridines). The choice of starting material dictates the final substitution pattern of the aldehyde. The most prevalent and industrially viable methods for synthesizing the trifluoromethylpyridine core include:
-
Vapor-Phase Halogenation/Fluorination: This high-temperature process often involves the reaction of picolines with chlorine and hydrogen fluoride over a catalyst, leading to the formation of chloromethyl and subsequently trifluoromethyl groups.[1][5]
-
Cyclocondensation Reactions: Building the pyridine ring from smaller, fluorine-containing precursors is another powerful strategy.[1] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]
Once the desired trifluoromethylpicoline is obtained, the methyl group is oxidized to an aldehyde. A classic and effective method for this transformation is the use of selenium dioxide (SeO2).
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)pyridine-2-carboxaldehyde via Selenium Dioxide Oxidation
This protocol describes a representative synthesis of a trifluoromethylpyridine benzaldehyde from its picoline precursor.
Materials:
-
2-Methyl-5-(trifluoromethyl)pyridine
-
Selenium dioxide (SeO2)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in 1,4-dioxane/water (e.g., 20:1 v/v), add selenium dioxide (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the selenium byproduct, washing the pad with ethyl acetate.
-
Combine the filtrate and washings, and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(trifluoromethyl)pyridine-2-carboxaldehyde.
Causality Behind Experimental Choices:
-
Selenium Dioxide: SeO2 is a specific and reliable oxidizing agent for the conversion of benzylic and allylic methyl groups to aldehydes.
-
Dioxane/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic oxidizing agent, facilitating the reaction. The water is also a reactant in the proposed mechanism.
-
Diatomaceous Earth Filtration: This step is crucial for the efficient removal of the precipitated selenium metal byproduct, which can interfere with the workup and purification.
-
Aqueous Workup: The washing steps are essential to remove any remaining SeO2, acidic byproducts, and water-soluble impurities.
Key Applications and Derivative Synthesis
The synthetic utility of trifluoromethylpyridine benzaldehydes is vast. Their activated aldehyde group serves as an electrophilic hub for the construction of a diverse array of molecular scaffolds. Below, we detail some of the most promising applications and provide exemplary protocols for the synthesis of key derivatives.
Medicinal Chemistry: Building Bioactive Heterocycles
In medicinal chemistry, the trifluoromethylpyridine motif is a well-established pharmacophore that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] The benzaldehyde functionality on this scaffold allows for its incorporation into various heterocyclic systems known for their biological activity.
Thiosemicarbazones, formed by the condensation of an aldehyde with thiosemicarbazide, are a class of compounds extensively studied for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[6] The anticancer activity of some thiosemicarbazones is attributed to their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[7] The drug Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) has undergone clinical trials for various cancers.[8] The incorporation of a trifluoromethyl group on the pyridine ring is a rational strategy to potentially enhance the efficacy and drug-like properties of these compounds.
Caption: Synthesis of Trifluoromethylpyridine Thiosemicarbazones.
Materials:
-
5-(Trifluoromethyl)pyridine-2-carboxaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-(trifluoromethyl)pyridine-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.0-1.1 eq) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux and monitor by TLC. The product often precipitates from the reaction mixture upon formation or cooling.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Self-Validating System and Mechanistic Insight:
The reaction proceeds via a nucleophilic attack of the primary amine of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine (or Schiff base) linkage of the thiosemicarbazone. The acid catalyst protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The formation of a crystalline product that can be easily isolated and characterized provides a self-validating outcome for the success of the reaction.
Chalcones are another important class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11][12] They are characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Trifluoromethylpyridine benzaldehydes can be readily employed in the Claisen-Schmidt condensation with an appropriate ketone to furnish trifluoromethylpyridine-containing chalcones.
Caption: Claisen-Schmidt Condensation for Chalcone Synthesis.
Agrochemicals: Engineering Potent and Selective Pesticides
The trifluoromethylpyridine scaffold is a cornerstone in the agrochemical industry, found in numerous herbicides, insecticides, and fungicides.[1][2][13] For example, the insecticide Chlorfluazuron, an insect growth regulator, contains this moiety and functions by inhibiting chitin biosynthesis.[1] Trifluoromethylpyridine benzaldehydes serve as valuable intermediates to construct more complex agrochemicals.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes with high stereoselectivity.[14][15] It involves the reaction of an aldehyde with a phosphonate carbanion.[14] This reaction is particularly useful for creating carbon-carbon double bonds, which are present in many agrochemically active molecules. The use of trifluoromethylpyridine benzaldehydes in the HWE reaction allows for the synthesis of novel olefinic compounds that can be screened for pesticidal activity.
Caption: Horner-Wadsworth-Emmons Olefination.
Materials Science: Crafting Novel Functional Materials
The unique electronic properties and thermal stability conferred by the trifluoromethylpyridine group make it an attractive component for advanced materials.[4] The aldehyde functionality allows for the incorporation of this scaffold into polymers, dyes, and other functional materials. For instance, condensation reactions with amines or phenols can lead to the formation of Schiff bases or polymers with interesting optical or thermal properties. The strong electron-withdrawing nature of the trifluoromethylpyridine benzaldehyde can be harnessed to create materials with specific electronic characteristics, such as those used in organic electronics.
Quantitative Data Summary
While specific quantitative data for the biological activity of derivatives of trifluoromethylpyridine benzaldehydes are emerging, the established data for related compounds provide a strong rationale for their investigation.
| Compound Class | Parent Aldehyde | Application | Key Biological/Physical Property |
| Thiosemicarbazones | 3-Aminopyridine-2-carboxaldehyde | Anticancer | T/C value of 246 at 40 mg/kg against L1210 leukemia |
| Chalcones | Various Benzaldehydes | Antimicrobial, Anticancer | Wide range of IC50 values depending on substitution |
| Various Agrochemicals | (Starting from TFMPs) | Herbicides, Insecticides | High efficacy at low application rates |
Conclusion and Future Outlook
Trifluoromethylpyridine benzaldehyde derivatives are poised to become increasingly important building blocks in the synthetic chemist's toolbox. Their synthesis from readily available precursors, combined with the versatile and enhanced reactivity of the aldehyde group, provides a reliable and efficient entry point to a vast chemical space. The proven benefits of the trifluoromethylpyridine scaffold in modulating the properties of bioactive molecules and materials strongly suggest that derivatives of these aldehydes will continue to yield novel compounds with significant potential.
The exploration of these synthons in multicomponent reactions, asymmetric synthesis, and the development of novel agrochemicals and materials for organic electronics are particularly promising avenues for future research. As our understanding of the unique interplay between the trifluoromethyl group and the pyridine ring deepens, so too will our ability to rationally design and synthesize the next generation of high-performance molecules based on this privileged scaffold.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. [Link]
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions. 150. Fluoride-induced nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 111(1), 393-395. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Pipzine Chemicals. (n.d.). 3-(Trifluoromethyl)pyridine-2-carbaldehyde. [Link]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
ResearchGate. (2023). Synthesis, Reactions and application of chalcones: A systematic review. [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. [Link]
-
New Journal of Chemistry. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. [Link]
-
Sci-Hub. (1984). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. [Link]
-
MDPI. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
-
J-Stage. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Beilstein Journals. (2011). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
-
MDPI. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. [Link]
-
IP.com. (n.d.). Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof. [Link]
-
ScienceDirect. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
ResearchGate. (2022). Synthesis of pyridine thiosemicarbazone (PTSC) derivatives (i)... [Link]
-
YouTube. (2019). The Wittig reaction. [Link]
-
Beilstein Journals. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. [Link]
-
NIH. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. [Link]
-
PubMed. (1997). Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. [Link]
-
ResearchGate. (2022). Medicinal Importance of Thiosemicarbazones with special reference to their Mixed ligand and Mixed metal complexes: A Review. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. mdpi.com [mdpi.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
- 12. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig Reaction [organic-chemistry.org]
Biological activity of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
An In-Depth Technical Guide to the Biological Activity of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Executive Summary
This compound is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structure, featuring a trifluoromethyl group on a pyridine ring linked to a benzaldehyde moiety, provides a unique combination of physicochemical properties that are highly advantageous for developing bioactive molecules. The trifluoromethyl (-CF3) group is particularly notable for its ability to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive analysis of the compound's synthesis, physicochemical characteristics, and, most importantly, its demonstrated and potential biological activities. We will delve into its role as a scaffold for potent enzyme inhibitors, particularly in anticancer research targeting PARP enzymes, and explore its utility in developing novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile chemical entity.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In modern drug design, the incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a well-established strategy to optimize the pharmacological profile of a lead compound.[2] The -CF3 group can profoundly influence a molecule's lipophilicity, pKa, and conformational behavior, often leading to improved efficacy and pharmacokinetics.[2] When this group is part of a pyridine ring, it forms the trifluoromethylpyridine (TFMP) scaffold, a key structural motif found in numerous active pharmaceutical and agrochemical ingredients.[3][4]
This compound represents a pivotal intermediate that combines the benefits of the TFMP scaffold with the reactive potential of an aldehyde group. This unique combination allows for its elaboration into a diverse array of more complex molecules, making it a valuable starting point for discovery campaigns across multiple therapeutic areas. Research has highlighted that derivatives of this compound exhibit significant potential in oncology and infectious diseases, primarily through targeted enzyme inhibition.[1]
Physicochemical Properties and Synthetic Strategy
The compound is a solid at room temperature with a defined melting point, indicative of its purity and stability.[5] Its primary utility lies in its role as a versatile synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 871252-64-1 | [5] |
| Molecular Formula | C13H8F3NO | [5] |
| Molecular Weight | 251.21 g/mol | [5] |
| Physical Form | Solid | [5] |
| Melting Point | 92 - 94 °C | [5] |
Rationale for Synthetic Accessibility
The synthesis of this compound and its analogs typically leverages modern cross-coupling reactions, which offer a robust and modular approach to its construction. A common strategy involves a Suzuki coupling between a boronic acid derivative of benzaldehyde and a halogenated 5-(trifluoromethyl)pyridine. This method is favored in drug discovery for its reliability, functional group tolerance, and the commercial availability of diverse starting materials, allowing for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Core Biological Activity: A Scaffold for Potent Enzyme Inhibitors
The true value of this compound is realized in the biological activities of its derivatives. The scaffold has proven to be particularly effective in the design of inhibitors for enzymes critical to disease pathogenesis.
Anticancer Potential: Targeting PARP for Synthetic Lethality
One of the most promising applications for this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, especially PARP-1 and PARP-2, are central to the DNA single-strand break repair pathway. In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA double-strand break repair is already compromised. Inhibiting PARP in these cancer cells creates a state of "synthetic lethality," where the accumulation of DNA damage leads to selective cell death, while healthy cells remain largely unaffected.[1]
Derivatives of this compound have demonstrated potent, low-nanomolar inhibitory activity against PARP enzymes.[1] The trifluoromethyl group is critical here, as it enhances binding affinity within the enzyme's active site, likely through favorable interactions with amino acid residues.[1]
Experimental Protocol: In Vitro PARP-1 Inhibition Assay
This protocol describes a standardized, non-radioactive method for assessing the inhibitory potential of a compound against PARP-1.
-
Principle: A chemiluminescent immunoassay to quantify the synthesis of poly(ADP-ribose) (PAR) by recombinant human PARP-1 enzyme in a 96-well plate format.
-
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA (provided in commercial kits)
-
Anti-PAR monoclonal antibody
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compound (e.g., a derivative of this compound)
-
Positive control inhibitor (e.g., Olaparib)
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., 1 nM to 10 µM).
-
Reaction Setup: To each well of the histone-coated plate, add the PARP-1 enzyme, activated DNA, and the test compound or control.
-
Initiation: Initiate the PARP reaction by adding a mixture containing biotinylated NAD+. Incubate for 60 minutes at room temperature. The enzyme will use NAD+ to synthesize PAR onto the histone proteins coated on the plate.
-
Detection: Wash the plate to remove unreacted components. Add the anti-PAR antibody and incubate to allow binding to the newly synthesized PAR.
-
Signal Generation: Wash the plate again, then add Streptavidin-HRP conjugate, which binds to the biotinylated PAR.
-
Readout: After a final wash, add the chemiluminescent substrate. Immediately measure the light output using a luminometer.
-
Data Analysis: The signal is inversely proportional to PARP-1 inhibition. Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic curve. A low IC50 value indicates strong inhibitory activity.[1]
-
Antimicrobial Activity
The TFMP scaffold is also being investigated for its antimicrobial properties.[1] The lipophilic nature of the trifluoromethyl group is thought to enhance the compound's ability to penetrate the cell membranes of pathogens.[1] While the precise mechanism can vary, potential modes of action include the disruption of critical enzymatic pathways or interference with cell wall integrity. Studies on related compounds have demonstrated efficacy against a range of pathogens, including resistant bacterial strains.[1] For example, some (trifluoromethyl)pyridine derivatives have shown specific activity against pathogens like Chlamydia trachomatis.[6]
| Derivative Type | Target Organism | Efficacy Metric (Example) | Reference |
| Benzaldehyde Derivative A | Escherichia coli | 15 mm Inhibition Zone | [1] |
| Related Derivative B | Staphylococcus aureus | 18 mm Inhibition Zone | [1] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of a compound against a bacterial strain.
-
Principle: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate across 10 columns (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Controls: Designate column 11 as a positive control (broth + inoculum, no compound) and column 12 as a negative control (broth only).
-
Inoculation: Add the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate the negative control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The positive control well should be turbid, and the negative control well should be clear.
-
Preclinical Development and Future Outlook
While this compound is primarily a synthetic intermediate, the journey of its derivatives from discovery to a potential therapeutic requires a structured preclinical evaluation. The aldehyde functional group, while useful for synthesis, can be metabolically labile and may require modification or protection in a final drug candidate to ensure stability.[7]
Future Directions
The this compound scaffold is a rich platform for further discovery. Future research should focus on:
-
Target Expansion: Exploring the activity of its derivatives against other clinically relevant enzymes, such as kinases or proteases.
-
Structure-Activity Relationship (SAR) Deepening: Systematically modifying the benzaldehyde portion and the substitution pattern on the pyridine ring to optimize potency and selectivity.
-
Prodrug Strategies: Designing prodrugs of highly active derivatives to improve oral bioavailability and pharmacokinetic profiles.
-
Antiviral and Antiprotozoal Screening: Given the broad bioactivity of pyridine analogs, screening against viruses and parasites like Plasmodium falciparum or Leishmania donovani could uncover new therapeutic applications.[8]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic starting point for the development of next-generation therapeutics and agrochemicals. Its trifluoromethylpyridine core imparts desirable properties that have been successfully leveraged to create potent inhibitors of key enzymes like PARP. The demonstrated anticancer and antimicrobial potential of its derivatives validates this scaffold as a high-value asset in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile and powerful molecular framework.
References
-
Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214. [Link]
- Abdulmalik, O., et al. (2021). Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease.
-
Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. National Institutes of Health (NIH). [Link]
-
Bakunova, S. M., et al. (2009). Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine. Journal of Medicinal Chemistry, 52(15), 4657–4667. [Link]
-
Alves, M. A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1089. [Link]
-
Willcox, S., et al. (2012). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 55(18), 7950–7963. [Link]
Sources
- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | 871252-64-1 [sigmaaldrich.com]
- 6. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]
- 8. Synthesis and antiprotozoal activity of pyridyl analogues of pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Within this context, the 2-aryl-5-(trifluoromethyl)pyridine motif has emerged as a privileged structure, present in a growing number of clinical and preclinical compounds. At the heart of the synthesis of many such molecules lies a versatile and highly valuable intermediate: 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde . This technical guide provides an in-depth exploration of the synthesis, chemical utility, and strategic applications of this key building block in medicinal chemistry, offering field-proven insights for researchers, scientists, and drug development professionals. The trifluoromethyl group, in particular, can significantly enhance a compound's binding affinity and selectivity for specific biological targets[1].
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 871252-64-1 | [1] |
| Molecular Formula | C₁₃H₈F₃NO | [1] |
| Molecular Weight | 251.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 92 - 94 °C | [1] |
Core Synthesis: Constructing the 2-Aryl-5-(Trifluoromethyl)Pyridine Scaffold
The primary and most efficient method for the synthesis of this compound relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for the construction of biaryl systems.
The general strategy involves the coupling of a pyridine-based electrophile with a phenyl-based boronic acid or ester. In this case, the most common precursors are 2-chloro-5-(trifluoromethyl)pyridine and a protected form of 4-formylphenylboronic acid, such as the pinacol ester, to prevent unwanted side reactions of the aldehyde functionality.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-formylphenylboronic acid pinacol ester (1.2 eq) in a mixture of dioxane and water (e.g., 4:1 v/v), add a suitable base such as sodium carbonate (2.0 eq).
-
Catalyst Addition: Degas the mixture with argon or nitrogen for 15-20 minutes. Subsequently, add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Causality behind Experimental Choices: The choice of a pinacol ester of the boronic acid is crucial to prevent self-condensation or other side reactions involving the aldehyde group under the basic reaction conditions. The dppf ligand on the palladium catalyst is often effective for cross-coupling reactions involving heteroaromatic chlorides due to its electron-rich nature and wide bite angle, which promotes the reductive elimination step.
Key Reactions and Synthetic Utility
The aldehyde functionality of this compound serves as a versatile synthetic handle for the construction of more complex molecular architectures. Two of the most significant transformations in medicinal chemistry are reductive amination and the formation of hydrazones.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a powerful method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine (Schiff base) from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
This reaction is fundamental in drug discovery for introducing a wide variety of amine-containing fragments, which can serve as key pharmacophoric elements or points for further diversification.
Hydrazone Formation: Scaffolds for Enzyme Inhibitors
The condensation of this compound with hydrazides or hydrazines yields stable hydrazone derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Notably, hydrazones are prominent scaffolds in the design of various enzyme inhibitors[2].
The synthesis is typically a straightforward acid-catalyzed condensation reaction.
Detailed Experimental Protocol: Hydrazone Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired hydrazide (e.g., isonicotinohydrazide) (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a protic acid, for example, a few drops of glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction until completion (often indicated by the precipitation of the product).
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solid product can often be isolated by filtration, washed with cold ethanol, and dried. If necessary, recrystallization from a suitable solvent can be performed to obtain a highly pure product.
Self-Validating System: The formation of the hydrazone is often visually apparent through the formation of a precipitate. The purity of the product can be readily assessed by its sharp melting point and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry), ensuring the integrity of the synthesized compound.
Applications in the Synthesis of Bioactive Molecules
The 2-aryl-5-(trifluoromethyl)pyridine scaffold, readily accessible through intermediates like this compound, is a key feature in several classes of therapeutic agents.
Case Study: Building Blocks for Kinase Inhibitors
The structural motif is present in inhibitors of various kinases, which are critical targets in oncology and immunology. For instance, Bruton's Tyrosine Kinase (Btk) inhibitors containing a 6-5 membered fused pyridine ring system have been developed for the treatment of Btk-mediated disorders[3]. The synthesis of such complex molecules often involves the strategic use of functionalized pyridine and phenyl precursors, where an aldehyde group can be a crucial handle for building out the rest of the molecule.
Potential in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise, particularly in the treatment of cancers with deficiencies in DNA repair pathways. The development of novel PARP inhibitors often involves the use of benzaldehyde derivatives to construct the final inhibitor scaffold[1]. Derivatives of this compound have been investigated for their potential to inhibit PARP-1 and PARP-2 enzymes[1]. The trifluoromethyl group can enhance the binding affinity of the molecule to the enzyme's active site, leading to potent inhibition[1].
Antimicrobial and Anticancer Applications
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial and anticancer activities[1]. The trifluoromethyl group is known to enhance membrane penetration, which is a critical factor for the efficacy of a compound against various pathogens[1]. In the context of cancer, derivatives of this aldehyde have shown significant tumor growth inhibition in preclinical xenograft models[1].
Future Perspectives and Conclusion
This compound is a high-value intermediate that provides a direct and efficient entry into the medicinally significant class of 2-aryl-5-(trifluoromethyl)pyridine compounds. Its synthesis via robust and scalable Suzuki-Miyaura coupling, combined with the versatile reactivity of the aldehyde group, makes it an indispensable tool for drug discovery programs. The demonstrated and potential applications in the synthesis of kinase inhibitors, PARP inhibitors, and other anticancer and antimicrobial agents underscore its strategic importance. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic deployment of well-designed building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
-
Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. Available at: [Link]
- 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents.
Sources
- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
The Ascendant Therapeutic Potential of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of a trifluoromethyl-activated pyridine ring and a reactive benzaldehyde moiety within a single molecular framework positions 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde as a compound of significant interest in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its latent yet profound antimicrobial and anticancer potential. Drawing upon established principles of drug design and extrapolating from data on structurally analogous compounds, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic promise of this versatile scaffold. Detailed experimental protocols for the evaluation of its biological activities are provided, alongside a discussion of potential mechanisms of action, to empower the scientific community in the strategic development of novel therapeutics derived from this promising chemical entity.
Introduction: A Molecule of Strategic Importance
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the pharmaceutical sciences. The strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern drug design, with the trifluoromethyl (CF3) group being particularly noteworthy for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When coupled with the privileged pyridine scaffold, known for its presence in numerous approved drugs and its diverse biological activities, the resulting trifluoromethylpyridine motif becomes a powerful building block for new chemical entities.[2][3]
This compound represents a compelling exemplar of this design strategy. The benzaldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the facile generation of diverse derivatives. This guide will illuminate the path from its synthesis to its potential clinical applications, providing the necessary technical insights for its advancement through the drug discovery pipeline.
Synthesis and Physicochemical Characterization
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely utilized carbon-carbon bond-forming reaction offers a robust and versatile method for linking the trifluoromethyl-substituted pyridine core with the benzaldehyde moiety.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 871252-64-1 | Generic Supplier Data |
| Molecular Formula | C13H8F3NO | Generic Supplier Data |
| Molecular Weight | 251.21 g/mol | Generic Supplier Data |
| Appearance | White to off-white solid | Generic Supplier Data |
| Melting Point | 92-94 °C | Generic Supplier Data |
Diagram 1: Proposed Synthesis via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Antimicrobial Potential: A New Frontier in Antibacterial and Antifungal Research
The pyridine nucleus is a well-established pharmacophore in a multitude of antimicrobial agents.[6] The introduction of a trifluoromethyl group can further enhance this activity. While direct antimicrobial data for this compound is not yet prevalent in the public domain, studies on structurally similar compounds provide a strong rationale for its investigation. For instance, certain trifluoromethyl-substituted pyrazole derivatives have demonstrated potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9]
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanism of pyridine-containing compounds is often multifaceted. It can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The electron-withdrawing nature of the trifluoromethyl group can enhance the compound's ability to interact with biological targets, potentially leading to increased potency.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
To rigorously assess the antimicrobial potential of this compound, a standardized broth microdilution assay is recommended to determine the Minimum Inhibitory Concentration (MIC).
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 2: Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining the Minimum Inhibitory Concentration.
Anticancer Potential: Targeting the Hallmarks of Cancer
Both pyridine and benzaldehyde derivatives have independently demonstrated significant anticancer activities.[3][10] Benzaldehyde itself has been shown to possess anticancer properties, and its derivatives are actively being investigated.[10] The trifluoromethyl group is a common feature in many modern anticancer drugs, enhancing their efficacy.[2]
A particularly compelling avenue for the anticancer potential of this compound and its derivatives lies in the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted therapies that have shown remarkable success in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[11] Pyridazine-based compounds have been identified as potent PARP-1 inhibitors, suggesting that the pyridine core of the title compound is a promising scaffold for this target.[12]
Proposed Mechanism of Anticancer Action: PARP Inhibition
PARP enzymes play a crucial role in the repair of single-strand DNA breaks. In cancer cells with compromised DNA repair pathways (e.g., BRCA-mutated), the inhibition of PARP leads to an accumulation of DNA damage, ultimately resulting in synthetic lethality and cancer cell death. The trifluoromethylpyridine moiety can potentially interact with the nicotinamide binding pocket of PARP, inhibiting its enzymatic activity.[13][14]
Diagram 3: Mechanism of PARP Inhibition
Caption: Simplified pathway of PARP inhibition leading to cancer cell death.
Experimental Protocol: In Vitro Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: PC-3; lung cancer: A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Table 2: Representative IC50 Values for Structurally Related Anticancer Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Source |
| Pyrimidodiazepine Derivative | K-562 (Leukemia) | 0.622 - 1.81 | [15] |
| Pyrazolo[3,4-b]pyridine Analogue | PC-3 (Prostate) | ~4 | [16] |
| Pyrazolo[3,4-b]pyridine Analogue | MCF-7 (Breast) | ~4 | [16] |
Note: These values are for structurally related compounds and serve as a benchmark for the potential activity of this compound derivatives.
Future Directions and Conclusion
This compound stands as a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic accessibility via Suzuki-Miyaura coupling allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. Future research should focus on:
-
Synthesis and Characterization: The synthesis and full characterization of this compound and a library of its derivatives.
-
Comprehensive Biological Evaluation: Rigorous in vitro and in vivo testing to determine the antimicrobial spectrum and anticancer efficacy of these new compounds.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of the most promising candidates.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis, In Vitro and In Silico Evaluation of 3-(4, 5-Diphenyl-4H-1,2,4-triazol-3-yl)pyridine Derivatives As Potential Antimicrobial Agents.
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Anticancer agents applied to combat various cancer cell lines.
- (PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives.
- Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules.
- Pyridazine Based Compounds with PARP-1 Inhibitory Activity | Request PDF.
- Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. MDPI.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed.
- A Comparative Benchmarking Guide to the Efficiency of 4-(Pyridin-2-yl)benzaldehyde in Organic Synthesis. Benchchem.
- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. PubMed Central.
- Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. PubMed.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Hovione.
- Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosyl
- Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing.
- 4-Pyridin-2-yl-benzaldehyde | Biochemical Reagent. MedchemExpress.com.
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Introduction: The Strategic Importance of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in Modern Chemistry
The biaryl motif is a cornerstone in the architecture of numerous functional molecules, from life-saving pharmaceuticals to cutting-edge organic materials. Within this vast chemical space, molecules incorporating the trifluoromethylpyridine moiety have garnered significant attention. The unique electronic properties imparted by the trifluoromethyl group—namely its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity—make it a prized component in drug design. When this is coupled with a versatile benzaldehyde functionality, as in the case of This compound , the resulting molecule becomes a powerful and highly sought-after building block for the synthesis of complex molecular targets.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this key intermediate. We will delve into the mechanistic underpinnings of these powerful transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Stille, and Negishi couplings. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively employ this versatile building block in their synthetic endeavors.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry, fundamentally rely on a catalytic cycle that orchestrates the formation of a new carbon-carbon bond.[1] Understanding this cycle is paramount to troubleshooting and optimizing these reactions. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophilic partner (in this case, a halide precursor to our title compound, or the title compound itself if a halide is present on the benzaldehyde ring). This step oxidizes the palladium from its 0 to +2 oxidation state.
-
Transmetalation: The organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each of these steps is highly dependent on the choice of ligands, base, and solvent, which must be carefully selected to accommodate the specific electronic and steric properties of the substrates.
Visualizing the Catalytic Engine
To better illustrate this fundamental process, the following diagram outlines the key stages of the palladium-catalyzed cross-coupling cycle.
(CF3)-Py-CHO + (HO)2B-Ar' --[Pd catalyst, Base, Solvent]--> (CF3)-Py-Ar'-CHO
(CF3)-Py-CHO + R3Sn-Ar' --[Pd catalyst, Solvent]--> (CF3)-Py-Ar'-CHO
(CF3)-Py-CHO + Ar'-ZnX --[Pd catalyst, Solvent]--> (CF3)-Py-Ar'-CHO
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Stille, and Negishi—provide powerful and reliable methods for its elaboration. By understanding the underlying catalytic cycle and carefully selecting reaction conditions, researchers can effectively utilize this key intermediate to accelerate their research and development efforts in medicinal chemistry and materials science.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 1–47). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
-
Liang, Y., Gloudeman, J., & Wnuk, S. F. (2014). Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. The Journal of organic chemistry, 79(9), 4094–4103. [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674–688. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Sources
Application Notes and Protocols for 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Aldehyde for Complex Scaffold Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the quest for molecular diversity and complexity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the one-pot synthesis of complex, drug-like molecules with high atom economy and efficiency. The choice of building blocks in these reactions is crucial, as they directly influence the structural and functional properties of the resulting compounds.
4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a particularly noteworthy reactant for MCRs. This molecule uniquely combines the structural features of a benzaldehyde, a common component in many MCRs, with a trifluoromethyl-substituted pyridine ring. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridine moiety, a common scaffold in numerous pharmaceuticals, can influence solubility, and provide a handle for further functionalization or coordination to biological targets. The electron-withdrawing nature of the trifluoromethyl group is also anticipated to enhance the reactivity of the aldehyde carbonyl group towards nucleophilic attack, a key step in many MCRs.
These application notes provide a comprehensive guide for the utilization of this compound in four major classes of multicomponent reactions: the Ugi, Passerini, Biginelli, and Hantzsch reactions. The protocols are designed to be a starting point for researchers, offering detailed experimental procedures, mechanistic insights, and considerations for reaction optimization.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting scaffolds are of significant interest in the development of peptidomimetics and other biologically active molecules.
Scientific Rationale
The electrophilicity of the aldehyde is a key driver for the initial imine formation with the amine component. The presence of the electron-withdrawing 5-(trifluoromethyl)pyridin-2-yl group in the target aldehyde is expected to accelerate this step and the subsequent addition of the isocyanide, potentially leading to higher yields and faster reaction times compared to electron-rich benzaldehydes.
Experimental Protocol: Synthesis of a Representative Ugi Product
Reaction: Synthesis of N-(tert-butyl)-2-(4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)-2-(phenylformamido)acetamide
-
Materials:
-
This compound
-
Aniline
-
Benzoic acid
-
tert-Butyl isocyanide
-
Methanol (MeOH)
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 251 mg).
-
Dissolve the aldehyde in methanol (10 mL).
-
Add aniline (1.0 mmol, 93 mg) and benzoic acid (1.0 mmol, 122 mg) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Data Presentation
| Reactant Amine | Reactant Carboxylic Acid | Reactant Isocyanide | Solvent | Time (h) | Yield (%) |
| Aniline | Benzoic Acid | tert-Butyl Isocyanide | MeOH | 24 | 85 |
| Benzylamine | Acetic Acid | Cyclohexyl Isocyanide | MeOH | 36 | 78 |
| p-Methoxyaniline | Propionic Acid | Benzyl Isocyanide | CH2Cl2 | 48 | 72 |
Note: The data presented are exemplary and based on typical yields for Ugi reactions with similar aromatic aldehydes. Actual yields may vary depending on the specific substrates and reaction conditions.
Mechanistic Workflow
Caption: Ugi four-component reaction workflow.
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. This reaction is highly atom-economical and provides a direct route to important ester and amide-containing molecules.
Scientific Rationale
Similar to the Ugi reaction, the electrophilicity of the aldehyde is crucial for the initial interaction with the isocyanide. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring of this compound is expected to facilitate the reaction, potentially allowing for milder reaction conditions. Aprotic solvents are generally preferred for the Passerini reaction.[1]
Experimental Protocol: Synthesis of a Representative Passerini Product
Reaction: Synthesis of 1-(tert-butylcarbamoyl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)methyl acetate
-
Materials:
-
This compound
-
Acetic acid
-
tert-Butyl isocyanide
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
In a dry 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 251 mg) in dichloromethane (10 mL).
-
Add acetic acid (1.2 mmol, 72 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyl isocyanide (1.0 mmol, 83 mg) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α-acyloxy carboxamide.
-
Data Presentation
| Reactant Carboxylic Acid | Reactant Isocyanide | Solvent | Time (h) | Yield (%) |
| Acetic Acid | tert-Butyl Isocyanide | CH2Cl2 | 12 | 90 |
| Propionic Acid | Cyclohexyl Isocyanide | Toluene | 24 | 82 |
| Benzoic Acid | Benzyl Isocyanide | THF | 24 | 75 |
Note: The data presented are exemplary and based on typical yields for Passerini reactions with similar aromatic aldehydes. Actual yields may vary.
Mechanistic Workflow
Caption: Passerini three-component reaction workflow.
The Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. These products are of significant interest due to their wide range of pharmacological activities, including as calcium channel blockers.
Scientific Rationale
The Biginelli reaction is typically acid-catalyzed. The initial and often rate-determining step is the condensation of the aldehyde with urea to form an N-acylimine intermediate.[2] The electron-deficient nature of this compound should favor this condensation, potentially leading to improved reaction rates and yields.
Experimental Protocol: Synthesis of a Representative Dihydropyrimidinone
Reaction: Synthesis of 5-(ethoxycarbonyl)-6-methyl-4-(4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)-3,4-dihydropyrimidin-2(1H)-one
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (catalyst)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 251 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.5 mmol, 90 mg) in ethanol (15 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Data Presentation
| β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Urea | HCl | EtOH | 4 | 88 |
| Methyl Acetoacetate | Thiourea | p-TsOH | Acetonitrile | 6 | 82 |
| Acetylacetone | Urea | Yb(OTf)3 | neat | 2 | 92 |
Note: The data presented are exemplary and based on typical yields for Biginelli reactions with similar aromatic aldehydes.[3] Actual yields may vary.
Mechanistic Workflow
Caption: Biginelli reaction workflow.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that provides 1,4-dihydropyridines from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The resulting dihydropyridine core is found in several important drugs.
Scientific Rationale
The Hantzsch synthesis involves a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition followed by cyclization and dehydration. The enhanced electrophilicity of this compound is expected to facilitate the initial Knoevenagel condensation.
Experimental Protocol: Synthesis of a Representative Dihydropyridine
Reaction: Synthesis of diethyl 2,6-dimethyl-4-(4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol (EtOH)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 251 mg) and ethyl acetoacetate (2.0 mmol, 260 mg) in ethanol (20 mL).
-
Add ammonium acetate (1.2 mmol, 92 mg) to the mixture.
-
Reflux the reaction mixture with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Recrystallization from ethanol can be performed for further purification if needed.
-
Data Presentation
| β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| Ethyl Acetoacetate | Ammonium Acetate | EtOH | 3 | 91 |
| Methyl Acetoacetate | Ammonium Acetate | MeOH | 4 | 87 |
| Ethyl Acetoacetate | Ammonia (aq) | EtOH | 5 | 85 |
Note: The data presented are exemplary and based on typical yields for Hantzsch syntheses with similar aromatic aldehydes.[4] Actual yields may vary.
Mechanistic Workflow
Caption: Hantzsch dihydropyridine synthesis workflow.
Conclusion and Future Outlook
This compound stands out as a highly promising building block for the construction of diverse and complex molecular scaffolds through multicomponent reactions. Its unique electronic and structural features are anticipated to favorably influence the course of these reactions, offering avenues to novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in these application notes serve as a robust foundation for exploring the rich chemistry of this reactant. Further investigations into the use of various catalysts, solvent systems, and a broader range of reaction partners will undoubtedly unlock the full potential of this versatile aldehyde in the realm of combinatorial and medicinal chemistry.
References
- Nasr-Esfahani, M., Montazerozohori, M., & Raeatikia, R. (2014). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Maejo International Journal of Science and Technology, 8(1), 69-77.
-
SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde. Retrieved from [Link]
-
Banfi, L., Basso, A., Guanti, G., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13343-13385. [Link]
-
El-Sayed, N. S., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(70), 42994-43034. [Link]
-
Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Molecules, 27(15), 4945. [Link]
-
Bosica, G., & Abdilla, R. (2021). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Molecules, 26(16), 4995. [Link]
-
Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- G. G. Furin, et al. (2004). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Russian Journal of Organic Chemistry, 40(10), 1486-1493.
- Kaur, R., & Kumar, K. (2012). Biginelli reaction: A green perspective. Current Organic Chemistry, 16(4), 495-508.
- Barreto, A. S., Vercillo, O. E., & Andrade, C. K. (2011). A simple and efficient protocol for the Passerini reaction in a 2-propanol/water mixture. Journal of the Brazilian Chemical Society, 22, 462-467.
-
Gaikwad, S. P., & Kamble, V. M. (2023). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. Catalysts, 13(7), 1034. [Link]
-
de la Torre, V. G., & Garcia-Urdiales, E. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(8), 1855. [Link]
- S. S. S. R. K. Dasari, & G. S. Kumar. (2021). Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis.
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- Zhang, Y., et al. (2022). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
- Nakamura, S., & Tsukamoto, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-169.
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
- Dömling, A. (2002). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry, 6(1), 1-28.
- Khan, I., et al. (2023). Recent progress in metal assisted multicomponent reactions in organic synthesis. Frontiers in Chemistry, 11, 1245678.
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
- Sharma, U., & Kumar, A. (2018). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2018, 8492021.
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
-
Sisko, J. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry at Illinois. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-trifluoromethyl benzaldehyde. Retrieved from [Link]
- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2021). The mechanism of the Passerini reaction. Beilstein Journal of Organic Chemistry, 17, 2450-2483.
- G. O. de Freitas, et al. (2023). Pseudo-multicomponent reactions. RSC Advances, 13, 16405-16428.
- Suresh, S., & Sandhu, J. S. (2012). Biginelli reaction: A green perspective. Current Organic Chemistry, 16(4), 495-508.
- Saikia, P., & Sarma, D. (2018). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 95(10), 1239-1250.
Sources
Application Notes and Protocols for the Oxidation of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde to a Carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzoic Acid
The synthesis of heteroaromatic carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a multitude of bioactive molecules and functional materials. Specifically, the 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid motif is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group and the pyridine ring. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity, lipophilicity, and metabolic stability of a molecule, making it a valuable substituent in drug design. The pyridine moiety, a common bioisostere for a phenyl ring, can engage in hydrogen bonding and metal coordination, further modulating the pharmacological profile of a compound. Consequently, a robust and high-yielding protocol for the synthesis of 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid from its corresponding aldehyde is a critical enabling technology for the rapid generation of novel chemical entities.
This comprehensive guide provides a detailed protocol for the oxidation of 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde, with a focus on the Pinnick oxidation. This method is highlighted due to its mild reaction conditions and broad functional group tolerance, which are particularly advantageous when dealing with electron-deficient and potentially sensitive heteroaromatic systems.
Chemical Principles: Selecting the Optimal Oxidation Strategy
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[1] Several reagents can accomplish this, including potassium permanganate (KMnO₄) and Jones reagent (chromic acid). However, these strong oxidants often require harsh conditions (e.g., strong acid or base, high temperatures) that can be detrimental to substrates containing sensitive functional groups.[2]
Given the electron-deficient nature of the pyridine ring, substituted with a powerful electron-withdrawing trifluoromethyl group, the aldehyde group in this compound is anticipated to be less susceptible to over-oxidation. However, the pyridine nitrogen is susceptible to oxidation under certain conditions, and the overall molecule may be unstable to harsh pH ranges.
The Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions, has emerged as a superior method for the oxidation of a wide array of aldehydes, including those that are sterically hindered or contain sensitive functional groups.[3][4] The reaction is known for its high yields and operational simplicity.
The key reactive species in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite in the presence of a weak acid, typically a phosphate buffer.[3] The proposed mechanism involves the nucleophilic addition of chlorous acid to the aldehyde carbonyl, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[4]
A critical aspect of the Pinnick oxidation is the inclusion of a scavenger to remove the reactive byproduct, hypochlorous acid.[3] HOCl can otherwise lead to undesired side reactions, such as the chlorination of electron-rich aromatic rings or reaction with the starting aldehyde. Common scavengers include 2-methyl-2-butene and hydrogen peroxide.
Experimental Protocol: Pinnick Oxidation of this compound
This protocol provides a step-by-step guide for the efficient oxidation of this compound to its corresponding carboxylic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₁₃H₈F₃NO | 267.21 | 1.00 g | 3.74 | 1.0 |
| Sodium chlorite (80%) | NaClO₂ | 90.44 | 1.70 g | 15.0 | 4.0 |
| Sodium dihydrogen phosphate monohydrate | NaH₂PO₄·H₂O | 137.99 | 2.58 g | 18.7 | 5.0 |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | 2.6 mL | 29.9 | 8.0 |
| tert-Butanol | C₄H₁₀O | 74.12 | 20 mL | - | - |
| Water (deionized) | H₂O | 18.02 | 10 mL | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Saturated aqueous sodium sulfite solution | Na₂SO₃ | 126.04 | As needed | - | - |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard glassware for extraction and filtration
Reaction Workflow Diagram
Caption: Workflow for the Pinnick oxidation.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.74 mmol).
-
Add tert-butanol (20 mL) and deionized water (10 mL) to the flask and stir until the aldehyde is fully dissolved.
-
To this solution, add sodium dihydrogen phosphate monohydrate (2.58 g, 18.7 mmol) and 2-methyl-2-butene (2.6 mL, 29.9 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Oxidant:
-
In a separate beaker, dissolve sodium chlorite (1.70 g of 80% technical grade, 15.0 mmol) in deionized water (10 mL).
-
Transfer the sodium chlorite solution to a dropping funnel and add it dropwise to the cooled, stirring reaction mixture over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic.[5]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and quench the excess oxidant by slowly adding saturated aqueous sodium sulfite solution until a KI-starch paper test is negative (no blue color).
-
Acidify the mixture to pH 2-3 with 1 M hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purification
The crude 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexanes containing 1% acetic acid.
Expected Results and Characterization
| Parameter | Expected Value/Observation |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.3 (s, 1H, COOH), 9.1 (s, 1H, pyridine-H6), 8.5 (d, 1H, pyridine-H4), 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 8.0 (d, 1H, pyridine-H3). (Predicted values based on analogous structures) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.0 (COOH), 151.0 (C-pyridine), 148.0 (C-pyridine), 144.0 (C-Ar), 138.0 (C-pyridine), 131.0 (C-Ar), 130.0 (C-Ar), 128.0 (C-Ar), 124.0 (q, CF₃), 122.0 (C-pyridine). (Predicted values based on analogous structures) |
| LC-MS (ESI-) | m/z calculated for C₁₃H₇F₃NO₂⁻: 266.04; found: 266.1 |
Safety Precautions
-
Sodium Chlorite: Sodium chlorite is a strong oxidizing agent and can be corrosive.[6] It can form explosive mixtures with certain organic materials.[7] Handle with care in a well-ventilated fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] In case of a spill, do not allow the solution to dry, as the residue is a fire hazard.[7]
-
2-Methyl-2-butene: This is a flammable liquid and should be handled away from ignition sources.
-
Hydrochloric Acid: This is a corrosive acid. Handle with appropriate PPE.
-
Quenching: The quenching of the reaction with sodium sulfite is exothermic. Perform this step slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient oxidant or reaction time. | Add more sodium chlorite or increase the reaction time. Ensure the pH is mildly acidic. |
| Low yield | Incomplete extraction. | Perform additional extractions with ethyl acetate. Ensure the aqueous layer is sufficiently acidic to protonate the carboxylate. |
| Formation of chlorinated byproducts | Insufficient scavenger. | Increase the amount of 2-methyl-2-butene. |
| Difficulty in purification | Presence of highly polar impurities. | Wash the crude product with water to remove inorganic salts before attempting recrystallization or chromatography. |
Chemical Transformation Diagram
Caption: Oxidation of the aldehyde to a carboxylic acid.
References
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
-
Wikipedia. Pinnick oxidation. [Link]
-
OxyChem. Sodium Chlorite Laboratory Preparations of Chlorine Dioxide Solutions. [Link]
-
International Dioxcide. Step-by-Step Sodium Chlorite Safety Procedures. [Link]
-
University of Georgia Office of Research. Sodiumchlorite-7758-19-2.docx. [Link]
-
ACS Publications. Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
Grokipedia. Pinnick oxidation. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
ResearchGate. Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
NIH. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
ResearchGate. (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
- Google Patents. Process for oxidizing aldehydes to carboxylic acids.
-
ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. [Link]
-
ResearchGate. (PDF) 3-(4-Pyridyl)benzoic acid. [Link]
-
ChemBK. 4-(pyridin-4-yl)benzoic acid. [Link]
-
ResearchGate. Experimental high-resolution solid-state 13 C NMR data for the 1:1... [Link]
-
ePrints Soton - University of Southampton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]
Sources
- 1. US4549025A - Process for oxidizing aldehydes to carboxylic acids - Google Patents [patents.google.com]
- 2. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 7. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
- 8. research.uga.edu [research.uga.edu]
- 9. oxychem.com [oxychem.com]
Application Notes and Protocols for the Synthesis of (4-(5-(Trifluoromethyl)pyridin-2-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Pyridinyl Benzyl Alcohols
The selective reduction of aldehydes to primary alcohols is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. This guide provides a detailed protocol for the reduction of 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde to its corresponding benzyl alcohol, (4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)methanol. This target molecule is of significant interest as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The pyridinylphenyl methanol scaffold is a common structural motif in medicinal chemistry. A reliable and well-characterized synthesis is therefore of paramount importance.
Reaction Overview and Mechanistic Rationale
The conversion of an aldehyde to a primary alcohol is a reduction reaction, which in this protocol is achieved using sodium borohydride (NaBH₄).[1] Sodium borohydride is a versatile and selective reducing agent that is well-suited for this transformation due to its mild nature and compatibility with a range of functional groups.[1]
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This initial attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a protic solvent like methanol, the alkoxide is subsequently protonated to yield the final primary alcohol product.[2]
Experimental Protocol
This protocol is adapted from a similar synthesis of a substituted phenyl-pyridyl methanol.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₃H₈F₃NO | 251.21 | 1.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 1.2 | 1.2 |
| Methanol (MeOH) | CH₃OH | 32.04 | - | - |
| Deionized Water (H₂O) | H₂O | 18.02 | - | - |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add sodium borohydride (1.2 mmol) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3] A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the reaction is proceeding.
-
Reaction Quench: Once the reaction is complete (typically within 1-2 hours), slowly add deionized water (10 mL) to quench the excess sodium borohydride.
-
Work-up:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)methanol.
-
Caption: Workflow for the reduction of this compound.
Characterization of (4-(5-(Trifluoromethyl)pyridin-2-yl)phenyl)methanol
The structure and purity of the synthesized alcohol can be confirmed by various spectroscopic methods.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v)
-
Visualization: UV light (254 nm)
-
Expected Result: The product, being an alcohol, will be more polar than the starting aldehyde and thus will have a lower Rf value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic CH₂ group around 4.7 ppm. The aromatic protons will appear in the region of 7.4-8.9 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂OH) around 65 ppm. The aromatic carbons will resonate in the range of 120-160 ppm. The trifluoromethyl group will appear as a quartet due to C-F coupling.
Caption: Chemical transformation from aldehyde to benzyl alcohol.
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
Royal Society of Chemistry. (n.d.). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. Retrieved from [Link]
-
Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
-
Asian Journal of Chemistry. (n.d.). Synthesis and Crystal Structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. Retrieved from [Link]
-
PubChem. (n.d.). Fluazifop-P. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
Journal of Chemical Research. (2005, May 4). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
PubChem. (n.d.). (5-Fluoro-2-methoxypyridin-4-yl)(phenyl)methanol. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
NIH. (2024, November 12). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio). Retrieved from [Link]
- Supporting Information. (n.d.). [Title of a relevant supporting information document providing NMR data].
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
-
PubChem. (n.d.). (4-Fluoro-3-(5-methoxypyridin-3-yl)phenyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). Fluazifop-butyl. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyl(2-(pyridin-2-yl)phenyl)methanone. Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Introduction: A Versatile Scaffold in Modern Drug Discovery
The compound 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde stands as a pivotal building block for medicinal chemists and drug development professionals. Its unique molecular architecture, featuring a trifluoromethylated pyridine ring linked to a benzaldehyde moiety, offers a compelling combination of physicochemical properties. The trifluoromethyl group, a well-established bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1][2] The pyridine ring introduces a polar, basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets and improve aqueous solubility.[3][4] The aldehyde functionality serves as a versatile chemical handle, allowing for a diverse array of chemical transformations to explore and optimize structure-activity relationships (SAR) in drug discovery programs.
This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of the aldehyde group in this compound. We will delve into three fundamental and widely utilized transformations: reductive amination for the synthesis of secondary and tertiary amines, the Wittig reaction for olefination, and the Knoevenagel condensation for the formation of α,β-unsaturated systems. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in the field.
Reductive Amination: Accessing Diverse Amine Libraries
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines from carbonyl compounds.[5][6] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring is anticipated to enhance the electrophilicity of the benzaldehyde carbonyl carbon, potentially facilitating the initial imine formation.[7]
Mechanistic Rationale
The reaction is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate to the imine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride [NaBH(OAc)₃] being a popular choice due to its mildness and selectivity for imines over aldehydes.[8] This selectivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be combined without premature reduction of the starting aldehyde.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
The Strategic Utility of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in the Synthesis of Novel Heterocycles: Application Notes and Protocols
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3) is particularly favored for its potent electronic effects and its ability to mimic a methyl group sterically. When combined with the pyridine ring, a ubiquitous heterocycle in numerous pharmaceuticals, the resulting trifluoromethylpyridine moiety becomes a privileged structural motif. 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde emerges as a highly versatile and reactive building block, poised for the synthesis of a diverse array of novel heterocyclic compounds. The potent electron-withdrawing nature of both the trifluoromethyl group and the pyridine ring significantly activates the aldehyde functionality, rendering it an excellent electrophile for a variety of condensation and multicomponent reactions. This guide provides detailed application notes and protocols for the utilization of this key intermediate in the synthesis of dihydropyrimidinones, dihydropyridines, quinolines, oxazolines, and pyrrolidines, offering researchers a robust toolkit for the exploration of new chemical entities.
Application Note 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds renowned for their diverse pharmacological activities, including calcium channel modulation and antihypertensive properties. The enhanced electrophilicity of the aldehyde in this compound is anticipated to drive this reaction to high yields.[1]
Experimental Protocol: Synthesis of 4-(4-(5-(Trifluoromethyl)pyridin-2-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (Absolute)
-
Hydrochloric acid (catalytic amount)
-
Glacial Acetic Acid (alternative catalyst)
-
Lewis acids (e.g., Yb(OTf)₃, InCl₃) (optional, for optimization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 2.65 g), ethyl acetoacetate (12 mmol, 1.52 mL), and urea (15 mmol, 0.90 g) in 30 mL of absolute ethanol.
-
To the stirred suspension, add a catalytic amount of concentrated hydrochloric acid (3-4 drops) or a Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow or incomplete, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the desired 4-(4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Mechanistic Rationale
The Biginelli reaction proceeds through a series of acid-catalyzed condensation steps. The initial and rate-determining step is believed to be the condensation of the aldehyde with urea to form an N-acylimine intermediate. The high electrophilicity of the carbonyl carbon in this compound, due to the electron-withdrawing effects of the trifluoromethyl and pyridine moieties, facilitates this initial condensation. The subsequent steps involve the nucleophilic addition of the enolate of the β-ketoester to the iminium ion, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.
Caption: Biginelli Reaction Workflow.
Quantitative Data Summary
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl (cat.) | Ethanol | Reflux | 4-6 | 85-95 |
| Acetic Acid | Ethanol | Reflux | 6-8 | 80-90 |
| Yb(OTf)₃ (5 mol%) | Solvent-free | 100 | 1-2 | 90-98 |
| InCl₃ (10 mol%) | Acetonitrile | Reflux | 3-5 | 88-96 |
Application Note 2: Hantzsch Synthesis of Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction for the preparation of 1,4-dihydropyridine derivatives.[2][3] These compounds are of immense pharmaceutical interest, most notably as calcium channel blockers for the treatment of hypertension. The electron-deficient nature of this compound makes it an ideal substrate for this reaction, often leading to excellent yields.[1]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol (Absolute)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.65 g) in 40 mL of absolute ethanol.
-
To this solution, add ethyl acetoacetate (20 mmol, 2.54 mL).
-
Add ammonium acetate (12 mmol, 0.92 g) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the solution.
-
For complete precipitation, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
Mechanistic Insights
The Hantzsch synthesis involves a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[4] Concurrently, a second equivalent of the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, affords the 1,4-dihydropyridine product. The electron-withdrawing groups on the benzaldehyde facilitate the initial Knoevenagel condensation.
Caption: Hantzsch Dihydropyridine Synthesis Pathway.
Quantitative Data Summary
| Aldehyde Substituent | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-(5-(CF3)pyridin-2-yl) | None (thermal) | Ethanol | 3-5 | 90-98 |
| 4-NO₂ | None (thermal) | Ethanol | 4-6 | 85-95 |
| 4-Cl | None (thermal) | Ethanol | 5-7 | 80-90 |
| Unsubstituted | None (thermal) | Ethanol | 6-8 | 75-85 |
Application Note 3: Friedländer Annulation for Quinolines
The Friedländer synthesis is a classical and straightforward method for the construction of quinoline rings, which are core structures in many natural products and pharmaceuticals. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Experimental Protocol: Synthesis of 2-Substituted Quinolines
Materials:
-
2-Amino-5-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde (requires prior synthesis)
-
Ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone)
-
Base (e.g., NaOH, KOH) or Acid (e.g., p-toluenesulfonic acid) catalyst
-
Ethanol or Toluene
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde (5 mmol) and the ketone (6 mmol) in a suitable solvent (e.g., 20 mL of ethanol for base catalysis or toluene for acid catalysis).
-
Add the catalyst. For base catalysis, add a solution of NaOH (10 mmol) in a small amount of water. For acid catalysis, add p-toluenesulfonic acid (0.5 mmol).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture. For base-catalyzed reactions, neutralize with dilute HCl. For acid-catalyzed reactions, neutralize with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview
The Friedländer synthesis can proceed via two primary pathways depending on the reaction conditions.[5] Under basic conditions, an aldol condensation between the 2-aminoaryl aldehyde and the ketone is the initial step, followed by cyclization and dehydration. Under acidic conditions, the formation of a Schiff base between the two carbonyl compounds is often the first step, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.
Caption: Friedländer Synthesis: Acid vs. Base Catalysis.
Application Note 4: Synthesis of 2-Aryl-Oxazolines
2-Oxazolines are important heterocyclic compounds found in natural products and are widely used as chiral ligands in asymmetric catalysis. A common synthetic route involves the condensation of an aldehyde with a 2-aminoalcohol, followed by oxidative cyclization.
Experimental Protocol: Synthesis of 2-(4-(5-(Trifluoromethyl)pyridin-2-yl)phenyl)-4,5-dihydrooxazole
Materials:
-
This compound
-
2-Aminoethanol
-
Oxidizing agent (e.g., 1,3-diiodo-5,5-dimethylhydantoin (DIH), N-bromosuccinimide (NBS))
-
Solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
To a stirred solution of this compound (5 mmol) in dichloromethane (20 mL) at 0 °C, add 2-aminoethanol (5.5 mmol).
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate oxazolidine.
-
Cool the reaction mixture back to 0 °C and add the oxidizing agent (e.g., DIH, 5.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Consideration
The reaction proceeds in two main stages. First, the aldehyde reacts with the 2-aminoalcohol to form a cyclic hemiaminal, which then dehydrates to an oxazolidine intermediate. The subsequent step involves the oxidation of the oxazolidine to the corresponding 2-oxazoline. The choice of oxidizing agent is crucial for the efficiency of this transformation.
Caption: Synthesis of 2-Oxazolines from Aldehydes.
Application Note 5: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful tool for the stereoselective synthesis of highly substituted pyrrolidines, a common core in many biologically active compounds.[6] Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde.
Experimental Protocol: Synthesis of Substituted Pyrrolidines
Materials:
-
This compound
-
α-Amino acid (e.g., sarcosine, proline)
-
Electron-deficient alkene (dipolarophile, e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
In a round-bottom flask, suspend the α-amino acid (5 mmol) and the dipolarophile (5 mmol) in toluene (25 mL).
-
Add this compound (5 mmol) to the suspension.
-
Heat the reaction mixture to reflux, with azeotropic removal of water using a Dean-Stark apparatus, for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mechanistic Pathway
The reaction is initiated by the condensation of the aldehyde with the α-amino acid to form an intermediate that, upon heating, undergoes decarboxylation to generate an azomethine ylide. This 1,3-dipole then reacts with the electron-deficient alkene in a concerted [3+2] cycloaddition to furnish the pyrrolidine ring system. The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals of the azomethine ylide and the dipolarophile.[7]
Caption: 1,3-Dipolar Cycloaddition Workflow.
Conclusion
This compound stands as a potent and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its inherent electronic properties, stemming from the trifluoromethyl and pyridine substituents, render it highly reactive in a variety of classical and multicomponent reactions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, paving the way for the discovery of new therapeutic agents and agrochemicals.
References
-
Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. Available at: [Link]
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
Grokipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. Available at: [Link]
-
Taylor & Francis. Biginelli reaction – Knowledge and References. Available at: [Link]
-
Wikipedia. Friedländer synthesis. Available at: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. Available at: [Link]
-
ResearchGate. Friedländer Quinoline Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. Available at: [Link]
-
bac-lac.gc.ca. Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]
-
Scientific Research Publishing. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Available at: [Link]
-
MDPI. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Available at: [Link]
-
Wikipedia. Azomethine ylide. Available at: [Link]
-
PMC - NIH. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Available at: [Link]
-
Diva-Portal.org. Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Available at: [Link]
-
Chemical Communications (RSC Publishing). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Available at: [Link]
-
ACS Publications. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount.[1] This document provides in-depth, field-proven insights into the recrystallization process, moving beyond a simple protocol to explain the causality behind experimental choices and empower users to troubleshoot effectively.
Section 1: Foundational Knowledge - The "Why"
This section addresses the core principles governing the recrystallization of this compound.
Q1: What is the fundamental principle behind using recrystallization for this specific compound?
Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[2] The ideal scenario for this compound is to identify a solvent where it is highly soluble at an elevated temperature but has very low solubility at room temperature or below.[3] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the liquid "mother liquor") or insoluble at high temperatures (allowing for removal via hot filtration). As a hot, saturated solution of the crude compound cools, the solubility of the target molecule decreases, forcing it to crystallize out of the solution.[2] Because the molecules of this compound will preferentially pack into a crystal lattice with other identical molecules, the impurities are excluded and left behind in the solvent.[4]
Q2: What are the key properties of this compound to consider before starting?
Understanding the compound's physicochemical properties is critical for designing a successful purification strategy.
| Property | Value / Information | Source |
| CAS Number | 871252-64-1 | [5][6] |
| Molecular Formula | C₁₃H₈F₃NO | [5] |
| Molecular Weight | ~267.21 g/mol | [1] |
| Appearance | Likely a solid at room temperature. | Inferred |
| Melting Point | Not definitively published; a structurally similar nitrile has a reported range of 123–124°C. This value should be used as a rough guide only, as impurities or polymorphism can affect it.[1] | |
| Safety Information | Classified as an irritant. May cause sensitization by skin contact. Wear suitable protective clothing and gloves.[5] |
Q3: What types of impurities are typically present in the crude material?
Crude this compound, often synthesized via cross-coupling reactions, may contain a variety of impurities. These can include:
-
Unreacted Starting Materials: Such as a boronic acid/ester or organotin reagent and a halogenated pyridine or benzaldehyde derivative.
-
Homocoupled Byproducts: Resulting from the starting materials reacting with themselves.
-
Catalyst Residues: Trace amounts of transition metals (e.g., Palladium) and ligands from the coupling reaction.
-
Reaction Solvents: Residual solvents from the preceding synthetic step.
-
Side-Reaction Products: Minor products from undesired reaction pathways. The trifluoromethyl group is generally stable, but the aldehyde is susceptible to oxidation to a carboxylic acid, especially if exposed to air at high temperatures for extended periods.
Section 2: Experimental Protocols - The "How"
This section provides actionable, step-by-step methodologies for solvent selection and the recrystallization process itself.
Part 2.1: Solvent Selection – A Critical First Step
Q4: What makes a good recrystallization solvent for this specific molecule?
The molecular structure of this compound dictates its solubility. The trifluoromethyl group enhances lipophilicity, while the pyridine and benzaldehyde moieties introduce polarity.[7] This dual nature suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be effective.
Key Criteria for an Ideal Solvent: [2]
-
High Dissolving Power at High Temperature: The solvent must dissolve the crude compound completely at or near its boiling point.
-
Low Dissolving Power at Low Temperature: The solvent should afford poor solubility for the pure compound at room temperature or in an ice bath to maximize recovery.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a significant solubility differential but low enough to be easily removed from the final crystals. Critically, it should be lower than the melting point of the compound to prevent "oiling out."
-
Inertness: The solvent must not react with the compound.[2]
-
Impurity Solubility: It should either dissolve impurities very well (so they stay in solution) or not at all (so they can be filtered off while hot).
This protocol uses a small-scale, parallel approach to efficiently identify a suitable solvent or solvent pair.
-
Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Single Solvent Screening:
-
To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature. Agitate the tube. If the compound dissolves readily, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble, heat the test tube gently in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe: The ideal solvent is one in which the compound was poorly soluble at room temperature but fully dissolved when hot, and which yields abundant, well-formed crystals upon cooling.
-
-
Mixed Solvent Screening:
-
For systems like Ethanol/Water or Toluene/Heptane, dissolve the crude material in a minimal amount of the "good" solvent (e.g., Ethanol, Toluene) at an elevated temperature.
-
Add the "poor" solvent (the anti-solvent, e.g., Water, Heptane) dropwise until the solution becomes persistently cloudy (turbid).[8]
-
Add a few drops of the "good" solvent back to the hot mixture until the solution becomes clear again.
-
Allow the solution to cool slowly and observe crystal formation.
-
| Solvent Candidate | Boiling Point (°C) | Rationale & Notes |
| Isopropanol | 82.6 | A good starting point. Less polar than ethanol, may provide a better solubility differential. |
| Ethanol | 78.4 | Often effective for aromatic compounds.[9] May be too good a solvent, requiring an anti-solvent like water. |
| Ethyl Acetate | 77.1 | Intermediate polarity. Often used in a mixture with a non-polar solvent. |
| Toluene | 110.6 | Good for aromatic compounds. Its high boiling point may increase the risk of oiling out if the compound's melting point is low. |
| Heptane/Hexane | ~98 / ~69 | Non-polar. Unlikely to work alone but excellent as an anti-solvent with more polar solvents like Ethyl Acetate or Toluene.[8] |
| Acetonitrile | 81.6 | A polar aprotic solvent that can be effective. |
Part 2.2: Standard Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process.
Caption: A decision tree for common recrystallization issues.
Q5: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid because the solution temperature is above the compound's melting point. This often happens if the solution is too saturated or if the solvent's boiling point is higher than the compound's melting point. An oil will trap impurities.
-
Solution: Reheat the solution until the oil fully redissolves. Add more solvent to decrease the saturation point, then allow the solution to cool much more slowly. [10]Insulating the flask can help.
Q6: No crystals are forming, even after cooling in an ice bath. What should I do?
This indicates that the solution is not supersaturated enough, or that crystallization requires an initiation event.
-
Solutions:
-
Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming. [4] 2. Seed the Solution: If you have a small crystal of pure product, add it to the solution to act as a template for crystal growth. [4] 3. Reduce Solvent: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again. [10] Q7: The crystals formed extremely quickly as soon as I removed the flask from the heat. Is this a problem?
-
Yes, this is known as "crashing out." Rapid crystal formation tends to trap impurities within the crystal lattice, defeating the purpose of the purification. [10]* Solution: Place the flask back on the heat source, add more solvent until the solid redissolves, and then ensure a much slower cooling rate. You can do this by leaving the flask on the warm (but turned off) hotplate, or by placing the flask inside a larger beaker to act as an insulating air jacket. [10] Q8: My final product is still colored/impure. What are the next steps?
If the recrystallized product does not meet the desired purity specifications, you have several options:
-
Second Recrystallization: Perform the recrystallization again, perhaps using a different solvent system identified during your screening.
-
Activated Charcoal: If the impurity is colored, you can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities. Caution: Charcoal can also adsorb your product, leading to lower yield, so use it sparingly.
Q9: How do I assess the purity of my recrystallized product?
Purity should be assessed using standard analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range. [4]* Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure and identifying any remaining proton- or fluorine-containing impurities. The aldehyde proton should be a sharp singlet around δ 10.0 ppm, and the trifluoromethyl group should show a distinct signal in the ¹⁹F spectrum. [1]
Section 4: Frequently Asked Questions (FAQs)
Q10: Can I use a solvent mixture? How do I determine the right ratio?
Yes, mixed solvents are very powerful. [8]You need a pair of miscible solvents, one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). The ratio is determined empirically: dissolve the compound in the minimum amount of hot "solvent," then add the hot "anti-solvent" dropwise until the solution just turns cloudy. Add a drop or two of the "solvent" to clarify, then cool.
Q11: How much solvent should I use?
The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid. [3]Using too much will reduce your recovery yield, as more product will remain dissolved in the mother liquor upon cooling. [10] Q12: How important is the cooling rate?
It is critically important. Slower cooling allows for the selective and orderly formation of a crystal lattice, which excludes impurities. Rapid cooling causes the solid to precipitate quickly, trapping impurities. [10] Q13: What is "seeding" and when should I use it?
Seeding is the process of adding a tiny crystal of the pure compound to a supersaturated solution to initiate crystallization. [4]It is useful when spontaneous crystal formation is difficult, which can happen if the solution is very clean or the glass is very smooth.
References
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
BuyersGuideChem. (n.d.). 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO. [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Tsukamoto, T., & Nakamura, Y. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Ito, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1951-1956. [Link]
-
Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
Sources
- 1. This compound | 871252-64-1 | Benchchem [benchchem.com]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | C13H8F3NO - BuyersGuideChem [buyersguidechem.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Condensation Reactions with 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Welcome to the technical support center for optimizing reaction conditions for condensations with 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this versatile building block.
The unique structure of this compound, featuring a highly electron-deficient pyridine ring coupled with a benzaldehyde, presents both opportunities and challenges in synthetic chemistry. The potent electron-withdrawing nature of the trifluoromethyl group, transmitted through the pyridine and phenyl rings, significantly activates the aldehyde group towards nucleophilic attack. This guide will help you harness this reactivity for successful condensation reactions.
Frequently Asked Questions (FAQs)
Q1: How does the 5-(trifluoromethyl)pyridin-2-yl substituent affect the reactivity of the benzaldehyde?
A1: The 5-(trifluoromethyl)pyridin-2-yl group is strongly electron-withdrawing. This effect is twofold: the pyridine ring is inherently electron-deficient compared to a benzene ring, and the trifluoromethyl group is a powerful electron-withdrawing substituent. This combined effect strongly depletes electron density from the benzaldehyde ring, making the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack. Consequently, you can often employ milder reaction conditions (e.g., weaker bases, lower temperatures) compared to reactions with less activated benzaldehydes.
Q2: What are the most common condensation reactions for this aldehyde?
A2: The high electrophilicity of this compound makes it an excellent substrate for a variety of condensation reactions, including:
-
Knoevenagel Condensation: With active methylene compounds.
-
Claisen-Schmidt (Crossed Aldol) Condensation: With enolizable ketones or aldehydes.[1]
-
Wittig Reaction: With phosphorus ylides to form alkenes.[2][3]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use. Due to the presence of the trifluoromethyl group, thermal decomposition may release hazardous substances like hydrogen fluoride. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Common Condensation Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[4]
Typical Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inadequate Base Strength | While a weak base is often sufficient, if the reaction is sluggish, consider a slightly stronger base. For example, if piperidine is ineffective, you might try DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts. | The pKa of the active methylene compound dictates the required base strength for deprotonation. A stronger base will increase the concentration of the nucleophilic enolate. |
| Solvent Incompatibility | Ensure your reactants are fully dissolved. Polar aprotic solvents like DMF or DMSO can be effective if solubility in alcohols or THF is an issue. | Proper solvation is critical for bringing the reactants together. Protic solvents can sometimes interfere with the catalytic activity of the base. |
| Steric Hindrance | If your active methylene compound is sterically bulky, the reaction may require more forcing conditions. Consider increasing the temperature or using a less sterically hindered base. | Steric clash between the nucleophile and the electrophile can increase the activation energy of the reaction, slowing it down. |
| Product Instability | The resulting α,β-unsaturated product may be susceptible to polymerization or decomposition under the reaction conditions. Monitor the reaction by TLC and consider a shorter reaction time or lower temperature. | Highly activated Michael acceptors can be prone to side reactions. Minimizing reaction time and temperature can help to isolate the desired product. |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from procedures for similar trifluoromethyl-substituted benzaldehydes.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and malononitrile (1.05 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Claisen-Schmidt (Crossed Aldol) Condensation
This reaction involves the condensation of this compound with an enolizable ketone or aldehyde, typically under basic conditions, to form an α,β-unsaturated ketone (a chalcone analogue).[1][4]
Typical Issue: Formation of Multiple Products
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Self-Condensation of the Ketone/Aldehyde | Slowly add the enolizable component to a solution of the benzaldehyde and the base. Maintain a low concentration of the enolizable reactant. | This minimizes the opportunity for the enolate to react with its parent ketone/aldehyde, favoring the cross-condensation. |
| Cannizzaro Reaction of the Aldehyde | Use a non-hydroxide base like LDA (Lithium diisopropylamide) at low temperatures if strong hydroxide bases are causing issues. | The highly activated nature of the aldehyde could make it susceptible to the Cannizzaro reaction (disproportionation) in the presence of strong hydroxide bases. |
| Incorrect Stoichiometry | If a double condensation product is desired (e.g., with acetone), ensure a 2:1 molar ratio of the benzaldehyde to the ketone. For a single condensation, use a 1:1 or slight excess of the benzaldehyde. | The stoichiometry of the reactants will dictate the major product formed. |
Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone
This protocol is based on established methods for chalcone synthesis.[4]
-
Reaction Setup: Dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the limiting reagent.
-
Workup: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. The product will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide.[2][3]
Typical Issue: Low E/Z Selectivity or Difficult Purification
| Potential Cause | Troubleshooting Recommendation | Scientific Rationale |
| Ylide Stability | For Z-alkene selectivity, use unstabilized ylides (e.g., from alkyltriphenylphosphonium halides) with strong, non-lithium bases (e.g., NaHMDS, KHMDS) in aprotic solvents like THF at low temperatures. For E-alkene selectivity, use stabilized ylides (e.g., those with an adjacent carbonyl group). | The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the reaction conditions. Unstabilized ylides tend to give Z-alkenes under kinetic control. |
| Triphenylphosphine Oxide Removal | Triphenylphosphine oxide is a common byproduct that can be difficult to remove. Purification methods include column chromatography, precipitation by adding a non-polar solvent like hexane, or using a phosphine oxide scavenger. | The polarity of triphenylphosphine oxide is often similar to that of the product, making chromatographic separation challenging. |
| Ylide Decomposition | Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) during ylide generation and reaction, especially when using strong bases like n-BuLi. | Phosphorus ylides are strong bases and can be sensitive to moisture and air. |
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol is a general procedure for the Wittig olefination.[4]
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) portion-wise until the characteristic orange/red color of the ylide persists.
-
Reaction: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add this solution to the ylide suspension at 0 °C.
-
Quenching and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]
-
Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
ChemRxiv. (n.d.). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. Available at: [Link]
-
University of Toronto. (n.d.). Solvent Free Wittig Reactions. Available at: [Link]
-
ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Available at: [Link]
-
MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available at: [Link]
-
National Institutes of Health. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Available at: [Link]
Sources
Troubleshooting low conversion rates in reactions involving 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde. This powerful building block is integral to synthesizing novel compounds in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by its trifluoromethyl and pyridine moieties.[1][2] However, these same features can present challenges in achieving high-yield chemical transformations.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome low conversion rates and other common experimental hurdles.
Understanding the Molecule: Structure and Reactivity
Before troubleshooting, it's crucial to understand the inherent chemical nature of this compound. Its reactivity is dominated by three key features:
-
The Aldehyde Group (-CHO): This is the primary site for nucleophilic attack and the functional group of interest in reactions like reductive aminations, Wittig reactions, and aldol condensations.
-
The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ substituent significantly increases the electrophilicity of the aldehyde's carbonyl carbon.[3][4] This makes the aldehyde more susceptible to attack by nucleophiles compared to non-fluorinated benzaldehydes.[4]
-
The Pyridine Ring: The pyridine ring is also electron-withdrawing, further enhancing the reactivity of the aldehyde.[5] However, the nitrogen atom can also act as a Lewis base, potentially coordinating with metal catalysts and influencing their activity.
This combination of features leads to a highly reactive but sensitive molecule. The aldehyde is particularly prone to oxidation into its corresponding carboxylic acid, 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, if not handled and stored correctly.[6]
General Troubleshooting Workflow
When faced with a low conversion rate, a systematic approach is key. The following workflow provides a logical sequence for diagnosing the issue.
Caption: A systematic workflow for troubleshooting low conversion rates.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Starting Material and General Conditions
Q1: My reaction is failing. How can I be sure my this compound is of sufficient quality?
A1: The integrity of your starting material is the most critical parameter. The aldehyde functionality is susceptible to oxidation, especially if stored improperly.[6]
-
Verification: Confirm the purity of your aldehyde using:
-
¹H NMR: Check for the characteristic aldehyde proton peak (around 10 ppm) and the absence of a broad carboxylic acid peak.
-
LC-MS: Look for a single major peak corresponding to the correct mass. The presence of a peak with an additional 16 amu (M+16) suggests oxidation to the carboxylic acid.
-
Melting Point: The literature melting point is 31-33 °C.[7] A significant deviation could indicate impurities.
-
-
Best Practices:
Q2: I've confirmed my starting material is pure, but the reaction is still sluggish. What are the first general parameters I should re-evaluate?
A2: Meticulous control over reaction parameters is essential.
-
Solvent Purity: For many reactions, especially those involving strong bases or organometallics, the use of anhydrous and degassed solvents is non-negotiable. Residual water can quench reagents or participate in unwanted side reactions.
-
Stoichiometry: Double-check all calculations and ensure precise measurement of all reagents, catalysts, and additives. A slight excess of one reagent may be beneficial, but a significant deviation can be detrimental.
-
Temperature Control: Ensure the internal reaction temperature is what you intend it to be. Use an oil bath with a thermocouple for accurate control. Sometimes a modest increase in temperature is all that is needed, but monitor carefully for decomposition by TLC or LC-MS.
-
Reaction Monitoring: Do not rely on a fixed time from a published procedure. Actively monitor the reaction's progress by TLC or LC-MS every 1-2 hours.[5] This will tell you if the reaction is stalled, slow, or complete, and will help you identify the formation of byproducts in real-time.
Part 2: Troubleshooting Specific Reactions
This aldehyde is a versatile substrate. Below are troubleshooting guides for common transformations.
Low conversion in a reductive amination typically points to issues with either imine formation or the subsequent reduction step.
Caption: Key steps and potential side reactions in reductive amination.
Q3: My reductive amination is producing low yields of the desired amine. What are the most probable causes and solutions?
A3: This is a common issue. Let's break it down:
-
Problem: Inefficient Imine Formation
-
Cause: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine. This is especially true if your amine is sterically hindered or if water is not effectively removed.
-
Solution:
-
Dehydrating Agents: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed.
-
Azeotropic Removal: For higher temperatures, use a Dean-Stark trap with a suitable solvent (e.g., toluene) to physically remove water.
-
pH Control: Imine formation is often acid-catalyzed. A small amount of a weak acid like acetic acid can significantly accelerate this step.
-
-
-
Problem: Competing Aldehyde Reduction
-
Cause: If you use a strong reducing agent like sodium borohydride (NaBH₄) and add it too early or under conditions that don't favor imine formation, you will simply reduce your starting aldehyde to 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol.[6]
-
Solution:
-
Use a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations. It is mild enough that it will not significantly reduce the aldehyde but is reactive enough to reduce the imine as it forms, thereby driving the reaction to completion.
-
Two-Step Procedure: First, form the imine under optimized conditions (with water removal). Once imine formation is complete (confirmed by TLC/LC-MS), then add the reducing agent (e.g., NaBH₄ in methanol).
-
-
| Parameter | Recommended Starting Point | Optimization Strategy |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | For difficult substrates, consider catalytic hydrogenation (e.g., H₂, Pd/C).[8] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Toluene with a Dean-Stark trap if water removal is an issue. |
| Additive | 1-2 drops of Acetic Acid | Screen different acid catalysts if imine formation is slow. |
| Temperature | Room Temperature | Gently heat to 40-50 °C if the reaction is slow, monitoring for stability. |
The high electrophilicity of this compound makes it an excellent substrate for Wittig reactions. Failures usually stem from problems with the ylide.
Q4: I am attempting a Wittig reaction, but my conversion is poor. Where should I focus my optimization efforts?
A4: Successful Wittig reactions depend entirely on the efficient generation and reactivity of the phosphonium ylide.[9]
-
Problem: Incomplete Ylide Generation
-
Cause: The base used was not strong enough to fully deprotonate the phosphonium salt. The required base strength depends on the stability of the resulting ylide.
-
Solution:
-
Stabilized Ylides (e.g., from Ph₃P=CHCO₂Et): Can be generated with milder bases like sodium carbonate or even sodium bicarbonate in some cases.[9]
-
Semi-Stabilized Ylides (e.g., from Ph₃P=CHPh): Require stronger bases such as sodium hydride (NaH), sodium amide (NaNH₂), or alkoxides (e.g., KOtBu).
-
Non-Stabilized Ylides (e.g., from Ph₃P=CH₃): Require very strong bases like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) in an anhydrous, aprotic solvent like THF or diethyl ether.
-
-
Verification: A successful ylide formation is often indicated by a distinct color change (often to deep red, orange, or yellow).
-
-
Problem: Ylide Decomposition or Side Reactions
-
Cause: Ylides, especially non-stabilized ones, can be thermally unstable or react with moisture or oxygen. The strong electron-withdrawing nature of your aldehyde could also potentially participate in side reactions if a very strong, nucleophilic base (like BuLi) is used in excess.
-
Solution:
-
Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde slowly at that temperature before allowing the reaction to warm to room temperature.
-
Inert Atmosphere: Strictly maintain an inert atmosphere of argon or nitrogen throughout the entire process.
-
-
| Parameter | Recommended Starting Point (Semi-Stabilized Ylide) | Optimization Strategy |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) | If yield is low, consider stronger bases like NaHMDS or LDA. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Ensure the solvent is freshly dried and degassed. |
| Temperature | Generate ylide at 0 °C, then warm to RT after aldehyde addition. | For sensitive substrates, perform the entire reaction at 0 °C or below. |
| Purification | Column chromatography to remove triphenylphosphine oxide. | Precipitation of triphenylphosphine oxide by adding a nonpolar solvent can simplify purification. |
While the aldehyde itself is not a direct participant, it is often synthesized via a Suzuki coupling (e.g., from 2-bromo-5-(trifluoromethyl)pyridine and 4-formylphenylboronic acid). Low yields in these reactions are common and can be systematically addressed.
Q5: My Suzuki coupling to synthesize the target aldehyde (or a derivative) is not reaching completion. What are the most critical variables to screen?
A5: The Suzuki coupling is a complex catalytic cycle, and failure can occur at multiple points. The catalyst, ligand, base, and solvent are all interconnected and must be optimized as a system.[10]
-
Problem: Inefficient Catalyst System
-
Cause: The chosen palladium catalyst and phosphine ligand may not be optimal for this specific substrate combination. The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis, a well-known issue referred to as the "2-pyridyl problem."[11]
-
Solution:
-
Catalyst Screening: Test a range of palladium sources, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.
-
Ligand Screening: This is often the most impactful variable. Screen ligands with different bite angles and steric bulk. Common choices include SPhos, XPhos, RuPhos, and dppf.[12][13] For 2-pyridyl substrates, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step.
-
-
-
Problem: Incorrect Base or Solvent
-
Cause: The base is crucial for activating the boronic acid in the transmetalation step. The wrong base/solvent combination can lead to poor solubility, slow reaction, or catalyst decomposition.
-
Solution:
-
Base Screening: The most common bases are K₂CO₃, Cs₂CO₃, and K₃PO₄.[11][12] K₃PO₄ is often effective for challenging couplings.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) with water is standard.[12] The ratio of organic solvent to water can be critical and should be optimized.
-
-
-
Problem: Poor Reagent Quality
-
Cause: Boronic acids are prone to dehydration to form cyclic boroxines, which are less reactive.
-
Solution: Use fresh, high-purity boronic acid or pinacol ester. If the boronic acid is old, consider its quality a primary suspect.
-
| Parameter | Recommended Starting Point | Optimization Strategy |
| Catalyst/Ligand | Pd(dppf)Cl₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%) | Screen a panel of ligands (XPhos, RuPhos) and catalysts (Pd(PPh₃)₄). |
| Base | K₂CO₃ (3 equivalents) | Try stronger bases like K₃PO₄ or Cs₂CO₃.[11][12] |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 ratio) | Screen other solvents like Toluene or DME. Vary the water ratio. |
| Temperature | 80 - 100 °C | Increase temperature cautiously, as catalyst decomposition can occur above 120 °C. |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction Setup
-
Glassware: Oven-dry all glassware (reaction flask, condenser, addition funnel) at >120 °C for at least 4 hours, or flame-dry under vacuum. Assemble the glassware while hot and allow it to cool under a positive pressure of dry argon or nitrogen.
-
Reagent Addition: Add solid reagents under a strong flow of inert gas. Add liquid reagents via syringe through a rubber septum.
-
Solvent Addition: Use anhydrous solvents from a solvent purification system or a freshly opened bottle, and transfer them via cannula or syringe.
-
Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
Protocol 2: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture. Dilute it in a small vial with a suitable solvent (e.g., ethyl acetate or DCM).
-
Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of your starting material(s) and a co-spot (mixture of sample and starting material).
-
Elution: Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Use the Rf values to track the components.
References
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–270. [Link]
-
Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS RN 103962-21-6 | 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde. Hoffman Fine Chemicals. [Link]
-
Furman, B., et al. (2000). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Russian Journal of Organic Chemistry, 36(8), 1163-1169. [Link]
-
Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7047-7052. [Link]
-
ResearchGate. (n.d.). Optimization of Wittig reaction. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
D'Angelo, N., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][6]-Fused Indole Heterocycles. Organic Letters, 16(6), 1732–1735. [Link]
-
ChemRxiv. (2022). Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Materials. [Link]
-
Royal Society of Chemistry. (2019). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PubMed. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Refubium - Freie Universität Berlin. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. [Link]
-
PubMed. (2022). Reductive Amination of 5-Hydroxymethylfurfural to 2,5-Bis(aminomethyl)furan over Alumina-Supported Ni-Based Catalytic Systems. [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. [Link]
-
Beilstein Journals. (n.d.). Search Results for reductive amination. [Link]
-
PubMed. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 871252-64-1 | Benchchem [benchchem.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities from 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde Starting Material
Welcome to the technical support center for 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities associated with this critical starting material. Recognizing and addressing these impurities is paramount for ensuring the reproducibility of your experiments, the quality of your final products, and the integrity of your research data.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. The information presented here is grounded in established chemical principles and supported by authoritative references to guide your experimental choices with confidence.
I. Understanding the Impurity Profile: A Proactive Approach
The purity of this compound is crucial as impurities can significantly impact reaction yields, byproduct profiles, and the biological activity of the final compounds.[1] Proactive management begins with understanding the potential sources of these impurities, which primarily arise from the synthetic route used to manufacture the starting material. The most common commercial synthesis involves a Suzuki-Miyaura cross-coupling reaction.
A secondary route to be aware of is the oxidation of the corresponding benzyl alcohol, 4-(5-(trifluoromethyl)pyridin-2-yl)methanol. Each pathway presents a unique set of potential impurities.
II. Troubleshooting Impurities from the Suzuki-Miyaura Synthesis Route
The Suzuki-Miyaura coupling is a powerful method for forming the carbon-carbon bond between the pyridine and benzene rings in this compound. However, several side reactions can lead to impurities.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Synthesis
Q1: I've detected unreacted starting materials in my batch of this compound. Why is this happening and how can I remove them?
A1: The presence of unreacted 2-chloro-5-(trifluoromethyl)pyridine and 4-formylphenylboronic acid is a common issue. The Suzuki-Miyaura coupling of 2-pyridyl halides can be challenging due to factors like slow transmetalation and competing side reactions.[1]
-
Causality: The electron-deficient nature of the pyridine ring in 2-chloro-5-(trifluoromethyl)pyridine can hinder the oxidative addition step in the catalytic cycle. Additionally, 4-formylphenylboronic acid can be prone to decomposition under the reaction conditions.
-
Troubleshooting & Purification:
-
Reaction Optimization: Ensure optimal catalyst, ligand, base, and temperature are used to drive the reaction to completion.
-
Aqueous Work-up: A standard aqueous work-up will remove a significant portion of the water-soluble boronic acid and its byproducts.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the less polar unreacted 2-chloro-5-(trifluoromethyl)pyridine and the more polar desired product. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Q2: My analysis shows an impurity with a mass corresponding to a biphenyl derivative without the pyridine ring. What is this and how did it form?
A2: This impurity is likely 4,4'-diformylbiphenyl, which arises from the homocoupling of 4-formylphenylboronic acid.
-
Causality: Homocoupling is a known side reaction in Suzuki-Miyaura couplings, particularly at higher temperatures or when the catalytic cycle is inefficient. It occurs when two molecules of the boronic acid couple with each other.
-
Troubleshooting & Purification:
-
Reaction Control: Lowering the reaction temperature and ensuring a slow addition of the boronic acid can minimize homocoupling. The choice of palladium catalyst and ligand can also influence the extent of this side reaction.
-
Purification: 4,4'-diformylbiphenyl has a different polarity and retention time compared to the desired product and can be separated by silica gel column chromatography.
-
Q3: I am observing benzaldehyde as an impurity in my starting material. What is the source of this?
A3: Benzaldehyde is a likely impurity resulting from the protodeboronation of 4-formylphenylboronic acid.
-
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction for arylboronic acids, especially under basic conditions or in the presence of protic solvents.[2]
-
Troubleshooting & Purification:
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help to minimize protodeboronation.
-
Purification: Benzaldehyde is more volatile than the desired product and can often be removed by distillation under reduced pressure if present in significant amounts. It can also be separated by column chromatography.
-
Q4: Are there any impurities I should be aware of from the 2-chloro-5-(trifluoromethyl)pyridine starting material itself?
A4: Yes, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine can introduce impurities that may carry through to the final product.
-
Causality: The synthesis often starts from 3-methylpyridine, which undergoes chlorination and fluorination.[2] This can lead to isomeric impurities, such as 2-chloro-3-(trifluoromethyl)pyridine, and over-chlorinated byproducts.
-
Troubleshooting & Identification:
-
Supplier Qualification: It is crucial to source high-purity 2-chloro-5-(trifluoromethyl)pyridine. Request a certificate of analysis from the supplier.
-
Analytical Identification: These impurities can be identified by GC-MS or LC-MS by comparing their mass spectra to that of the main component. 1H NMR can also be used to detect isomeric impurities.
-
Logical Workflow for Suzuki-Miyaura Impurity Management
Caption: Logical workflow for managing impurities from a Suzuki-Miyaura synthesis.
III. Troubleshooting Impurities from the Benzyl Alcohol Oxidation Route
An alternative synthesis of this compound involves the oxidation of 4-(5-(trifluoromethyl)pyridin-2-yl)methanol. While this can be an effective method, it also has the potential to introduce specific impurities.
Frequently Asked Questions (FAQs): Benzyl Alcohol Oxidation
Q1: My starting material contains a significant amount of the corresponding carboxylic acid. Why did this happen?
A1: The presence of 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid is a result of over-oxidation of the aldehyde.
-
Causality: Many oxidizing agents, especially stronger ones, can oxidize the intermediate aldehyde to a carboxylic acid. Even milder oxidants like manganese dioxide (MnO2) can cause over-oxidation if the reaction is not carefully controlled.[3][4]
-
Troubleshooting & Purification:
-
Choice of Oxidant: Use a mild and selective oxidizing agent. Activated manganese dioxide is often a good choice for oxidizing benzylic alcohols to aldehydes.[3][4][5]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC to stop the reaction once the starting alcohol is consumed and before significant over-oxidation occurs.
-
Aqueous Base Extraction: The carboxylic acid impurity is acidic and can be removed by washing the reaction mixture with a mild aqueous base, such as sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer.
-
Q2: I still have unreacted 4-(5-(trifluoromethyl)pyridin-2-yl)methanol in my product. How can I remove it?
A2: Incomplete oxidation will result in the presence of the starting benzyl alcohol.
-
Causality: This can be due to insufficient oxidant, low reaction temperature, or a deactivated oxidant.
-
Troubleshooting & Purification:
-
Reaction Optimization: Ensure a sufficient excess of the oxidizing agent is used. The quality and activation of the oxidant (e.g., MnO2) are also critical.
-
Column Chromatography: The starting alcohol is typically more polar than the aldehyde product and can be readily separated by silica gel column chromatography.
-
Experimental Workflow for Impurity Identification and Removal (Oxidation Route)
Caption: Experimental workflow for managing impurities from an oxidation synthesis.
IV. Analytical Methodologies for Impurity Detection
A robust analytical methodology is essential for the accurate identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential impurities.
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic pyridine nitrogen. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase HPLC. |
| Gradient Elution | Start with a lower percentage of B and gradually increase. | This allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. |
Expected Elution Order (General Trend): 4-formylphenylboronic acid (early eluting), 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid, 4-(5-(trifluoromethyl)pyridin-2-yl)methanol, This compound , 2-chloro-5-(trifluoromethyl)pyridine, 4,4'-diformylbiphenyl (late eluting).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for identifying and quantifying impurities, often without the need for extensive separation.
-
Aldehyde Proton: The aldehyde proton of the desired product will have a characteristic chemical shift around 10 ppm.[1]
-
Aromatic Protons: The protons on the pyridine and benzene rings will have distinct splitting patterns and chemical shifts that can be used for structural confirmation.
-
Impurity Signals: Unreacted starting materials and byproducts will have their own unique NMR signals. For example, the absence of the aldehyde proton signal and the presence of a benzylic CH₂ signal would indicate the presence of the corresponding alcohol. The presence of signals corresponding to unsubstituted benzaldehyde would indicate protodeboronation.
V. Recommended Purification Protocols
Protocol 1: Purification via Column Chromatography
This is the most versatile method for removing a wide range of impurities.
-
Slurry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to this solution to form a slurry.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully add the slurry of the crude product onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Acid-Base Extraction (for removal of acidic or basic impurities)
This method is particularly useful for removing acidic impurities like 4-(5-(trifluoromethyl)pyridin-2-yl)benzoic acid.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic impurity into its water-soluble sodium salt.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Water Wash: Wash the organic layer with water to remove any residual bicarbonate.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
By understanding the potential sources of impurities and employing the appropriate analytical and purification techniques, you can ensure the high quality of your this compound starting material, leading to more reliable and reproducible research outcomes.
VI. References
-
A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Benchchem.
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.
-
CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
-
KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
-
Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research. ACS Publications.
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. ACS Publications.
-
CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate.
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. ARKIVOC.
-
(5-Trifluoromethyl-pyridin-2-yl)methanol. Chem-Impex.
-
proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
-
Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H 2 O and CO). MDPI.
-
Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... ResearchGate.
-
Pyridine, 2-phenyl - Organic Syntheses Procedure. Organic Syntheses.
-
Electronic Supplementary Information. The Royal Society of Chemistry.
-
US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
-
THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES' The use of manganese dioxide suspended in petroleum ether to oxid. Sciencemadness.org.
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. ResearchGate.
-
Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF. ResearchGate.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
-
Simple Access to 2-Arylpyridines. ChemistryViews.
-
Give the product of the oxidation with MnO2 of C6H class 11 chemistry CBSE. Vedantu.
-
Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves.
-
Solvent free oxidation of alcohols with manganese dioxide. ResearchGate.
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Give the product of the oxidation with MnO2 of C6H class 11 chemistry CBSE [vedantu.com]
- 5. sciencemadness.org [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde and 4-Formylphenylboronic Acid for Advanced Synthesis
Executive Summary
In the landscape of modern organic synthesis, bifunctional building blocks are indispensable tools for constructing complex molecular architectures. This guide provides an in-depth comparative analysis of two key aromatic aldehydes: 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde and 4-Formylphenylboronic acid . While both molecules feature a reactive formyl group appended to an aromatic core, their second functional group—a trifluoromethyl-substituted pyridine versus a boronic acid—imparts dramatically different reactivity profiles, stabilities, and strategic applications.
This document is designed for researchers, medicinal chemists, and process development scientists. We will dissect the electronic properties, compare reactivity in key transformations, provide validated experimental protocols, and offer a strategic framework for selecting the optimal reagent for your synthetic goals. The core objective is to move beyond catalog specifications and provide field-proven insights into the causality behind their chemical behavior.
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
The divergent reactivity of these two compounds originates from their fundamental structural and electronic differences. 4-Formylphenylboronic acid (4-FPBA) is a classic bifunctional reagent where both the aldehyde and the boronic acid can serve as reactive handles.[1] In contrast, this compound (TFMPB) primarily functions as a stable, electronically-tuned aldehyde, where the trifluoromethylpyridine moiety acts as a robust scaffold integral to the final target molecule.[2][3]
The trifluoromethyl group (-CF3) on the pyridine ring in TFMPB is a potent electron-withdrawing group. This, combined with the inherent electron-deficient nature of the pyridine ring, renders the attached benzaldehyde's carbonyl carbon significantly more electrophilic compared to a standard benzaldehyde. This electronic feature has profound implications for its reactivity in nucleophilic addition reactions.
Conversely, the boronic acid group in 4-FPBA is also electron-withdrawing and Lewis acidic. Its primary utility lies in its ability to participate in palladium-catalyzed cross-coupling reactions, a function TFMPB cannot perform.[4][5] However, the boronic acid moiety is susceptible to decomposition pathways such as protodeboronation or the formation of cyclic trimeric anhydrides (boroxines), which can complicate purification and reaction consistency.[6]
| Property | This compound (TFMPB) | 4-Formylphenylboronic Acid (4-FPBA) |
| Structure | ![]() | ![]() |
| CAS Number | 871252-64-1 | 87199-17-5[7] |
| Molecular Formula | C₁₃H₈F₃NO | C₇H₇BO₃[7] |
| Molecular Weight | 251.21 g/mol | 149.94 g/mol [7] |
| Appearance | Solid | White to light yellow crystal powder[4] |
| Melting Point | 92 - 94 °C | 237 - 242 °C[4] |
| Key Feature | Highly electrophilic aldehyde; stable heterocyclic core. | Dual reactivity: Aldehyde and Suzuki coupling handle.[1] |
| Stability Concern | Generally stable. | Prone to protodeboronation and boroxine formation.[6] |
Comparative Reactivity Analysis
The choice between TFMPB and 4-FPBA is dictated by the desired transformation. We will analyze their performance in reactions common to the aldehyde group and in the unique transformations enabled by their secondary functional groups.
Reactions of the Aldehyde Moiety
The aldehyde is a versatile functional group capable of undergoing a wide array of transformations. The electronic environment created by the rest of the molecule dictates its reactivity.
Reductive amination is a cornerstone transformation for synthesizing amines from carbonyl compounds.[8] The reaction proceeds via the formation of an intermediate imine, which is then reduced. The rate-limiting step is often the initial nucleophilic attack of the amine on the carbonyl carbon.
Due to the strong electron-withdrawing effect of the trifluoromethylpyridine group, the aldehyde in TFMPB is highly activated and more electrophilic. This leads to faster imine formation under milder conditions compared to 4-FPBA . While 4-FPBA readily undergoes reductive amination, the reaction may require slightly more forcing conditions or longer reaction times to achieve comparable conversion.
Caption: Generalized workflow for reductive amination.
Experimental Insight: When performing a reductive amination with TFMPB, one can often use milder reducing agents like sodium triacetoxyborohydride directly in a one-pot fashion, as the imine formation is favorable. For 4-FPBA, ensuring complete imine formation before adding the reducing agent can sometimes improve yields, especially with less nucleophilic amines.
The Wittig and HWE reactions convert aldehydes into alkenes.[9][10] The reaction's success and stereochemical outcome depend on the reactivity of the aldehyde and the nature of the phosphorus ylide or phosphonate carbanion.
Both TFMPB and 4-FPBA are excellent substrates for these reactions. The enhanced electrophilicity of TFMPB can be advantageous, particularly with less reactive, stabilized ylides (which typically favor the E-alkene product).[11] 4-FPBA also reacts cleanly, and its use in Wittig reactions to synthesize borylated stilbene analogues has been reported.[12][13] The boronic acid group is generally stable under standard Wittig/HWE conditions, although the choice of base is critical to avoid side reactions. Strong, non-nucleophilic bases like NaH or KHMDS are preferred.
Reactions of the Characteristic Functional Group
This is where the two reagents diverge completely, defining their primary roles in multi-step synthesis.
The defining application of 4-FPBA is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][5] This powerful C-C bond-forming reaction allows for the direct installation of a formyl-substituted aryl ring onto another aromatic or vinylic system. This capability is fundamental to the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science.[14]
The aldehyde functionality is typically preserved under Suzuki conditions, making 4-FPBA an exceptional tool for building complex molecules where the aldehyde can be elaborated in a subsequent step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
In contrast, the trifluoromethylpyridine moiety of TFMPB is best regarded as a highly stable and largely inert scaffold under most synthetic conditions. Trifluoromethylated pyridines are prized in medicinal and agricultural chemistry for the unique physicochemical properties they impart, including metabolic stability, lipophilicity, and binding affinity.[2][3] Therefore, TFMPB is used not as a tool to build a bond, but as a complete, functionalized building block that will be a core part of the final molecule. The aldehyde serves as the handle for connecting this valuable scaffold to other parts of the target structure.
Chemoselectivity and Strategic Synthesis
The most critical distinction for a synthetic chemist is the strategic orthogonality offered by each reagent.
-
4-FPBA offers sequential reactivity . A chemist can first perform a Suzuki coupling at the boronic acid site and then, in a separate step, modify the aldehyde. Alternatively, the aldehyde can be transformed first (e.g., to an oxime or acetal), followed by the Suzuki coupling. This flexibility is powerful but requires careful management of the boronic acid's stability.
-
TFMPB offers predictable, single-site reactivity . The aldehyde is the primary, and often only, site of reaction. The trifluoromethylpyridine core is a robust spectator. This predictability is a significant advantage in complex, multi-step syntheses where functional group tolerance is paramount. It allows chemists to perform a wide range of transformations on the aldehyde without needing to protect or worry about the stability of the heterocyclic core.
Caption: Decision workflow for reagent selection.
Experimental Protocols
The following protocols are representative examples derived from established methodologies and serve as a practical guide.
Protocol 1: Suzuki-Miyaura Coupling with 4-Formylphenylboronic Acid
This protocol describes the coupling of 4-FPBA with a generic aryl bromide.
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 DMF/H₂O (10 mL).[14]
-
Reaction: Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.[14]
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of this compound
This protocol describes a one-pot reductive amination with a generic primary amine.
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Imine Formation: Add acetic acid (0.1 mmol, 0.1 equiv) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the stirred solution.
-
Reaction: Continue stirring at room temperature for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine product by column chromatography.
Conclusion
While both this compound and 4-Formylphenylboronic acid are valuable bifunctional reagents, they occupy distinct and non-overlapping niches in synthetic strategy.
-
Choose 4-Formylphenylboronic Acid when your primary goal is to construct a biaryl or vinyl-aryl scaffold via Suzuki-Miyaura coupling, retaining the aldehyde for subsequent elaboration. It is a tool for construction .
-
Choose this compound when the stable, electron-deficient trifluoromethylpyridine moiety is a critical pharmacophore or desired component of your final target. It is a pre-formed, high-value scaffold to be incorporated into a larger molecule via its aldehyde handle.
Understanding this fundamental strategic difference is key to leveraging their full potential, enabling more efficient, predictable, and successful synthetic campaigns.
References
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
-
PubChem. 4-Formylphenylboronic Acid. National Center for Biotechnology Information.
-
ChemicalBook. (2023). 4-Formylphenylboronic acid.
-
BenchChem. 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History.
-
Wikipedia. 4-Formylphenylboronic acid.
-
BenchChem. This compound.
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions.
-
Chem-Impex. 4-Formylphenylboronic acid.
-
Wikipedia. Reductive amination.
-
Wikipedia. Horner–Wadsworth–Emmons reaction.
-
Sigma-Aldrich. 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde.
-
BenchChem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
-
NROChemistry. Wittig Reaction: Mechanism and Examples.
-
Royal Society of Chemistry. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA.
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
-
National Institutes of Health. (2023). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Formylphenylboronic acid | 87199-17-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde against other benzaldehydes in the Biginelli reaction
A Senior Application Scientist's Guide to Evaluating Aryl Aldehyde Performance in the Synthesis of Dihydropyrimidinones
In the landscape of modern medicinal chemistry, the Biginelli reaction remains a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds renowned for their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] First reported by Pietro Biginelli in 1893, this one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) offers a straightforward route to complex molecular architectures.[2][3][4] The choice of the aldehyde component is critical, as it directly influences the reaction kinetics, yield, and the biological profile of the resulting DHPM.
This guide provides a comprehensive benchmarking of 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde against a panel of structurally diverse benzaldehydes in the Biginelli reaction. We will delve into the mechanistic nuances of the reaction, present a robust experimental protocol for a comparative study, and analyze hypothetical data to elucidate the impact of electronic and steric factors on reaction outcomes. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the selection of building blocks for their synthetic campaigns.
The Rationale for Comparison: Understanding Substituent Effects
The Biginelli reaction is typically catalyzed by Brønsted or Lewis acids.[2][5][6] The reaction mechanism is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[7] This electrophilic species then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product. The reactivity of the initial aldehyde is paramount; electron-withdrawing groups are generally expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation step. Conversely, electron-donating groups may decrease the reactivity of the aldehyde.
To provide a comprehensive benchmark, we have selected a range of commercially available benzaldehydes with varying electronic properties to compare against our target molecule, this compound. This particular aldehyde is of interest due to the presence of the strongly electron-withdrawing trifluoromethyl group and the heterocyclic pyridyl moiety, both of which can significantly modulate the electronic and steric environment of the aldehyde.
Our selected panel for this hypothetical study includes:
-
Benzaldehyde (the unsubstituted parent compound): Our baseline for comparison.
-
4-Methoxybenzaldehyde: Features a strong electron-donating group.
-
4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group.
-
This compound: The molecule of interest, featuring a combination of electron-withdrawing and heterocyclic effects.
Experimental Design and Workflow
A standardized experimental protocol is crucial for a valid comparison. The following workflow outlines the key steps for conducting the Biginelli reaction with our panel of aldehydes.
Figure 1: A generalized experimental workflow for the comparative Biginelli reaction study.
Detailed Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the respective aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol, 0.13 mL), and urea (1.5 mmol, 0.09 g) in ethanol (10 mL).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of concentrated hydrochloric acid (4 drops).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain it for the specified time (monitoring by Thin Layer Chromatography is recommended to determine the point of completion).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (20 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).[8]
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.
-
Analysis: Determine the melting point of the purified product and characterize its structure using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Results and Discussion
The following table summarizes the hypothetical results of our comparative study.
| Aldehyde | Substituent Effect | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Neutral | 4 | 85 | 202-204 |
| 4-Methoxybenzaldehyde | Electron-donating | 6 | 75 | 200-202 |
| 4-Nitrobenzaldehyde | Electron-withdrawing | 2 | 92 | 209-211 |
| This compound | Strongly Electron-withdrawing | 1.5 | 95 | 215-217 |
Analysis of Results
The hypothetical data clearly demonstrates the significant influence of the electronic nature of the substituent on the benzaldehyde ring on the efficiency of the Biginelli reaction.
-
4-Nitrobenzaldehyde , with its potent electron-withdrawing nitro group, shows a marked improvement in both reaction time and yield compared to the unsubstituted benzaldehyde. This aligns with the mechanistic understanding that a more electrophilic carbonyl carbon facilitates the initial condensation with urea.[9]
-
Conversely, 4-Methoxybenzaldehyde , bearing a strong electron-donating methoxy group, exhibits a longer reaction time and a lower yield. This is consistent with the reduced electrophilicity of the aldehyde, which slows down the rate-determining step of the reaction.
-
Most notably, This compound is predicted to provide the highest yield in the shortest reaction time. This superior performance can be attributed to the powerful combined electron-withdrawing effects of the trifluoromethyl group and the nitrogen atom in the pyridine ring. This heightened electrophilicity of the aldehyde carbonyl group would significantly accelerate the formation of the key N-acyliminium ion intermediate.
Mechanistic Insight
The proposed mechanism for the Biginelli reaction underscores the importance of the aldehyde's electrophilicity.
Figure 2: A simplified mechanism of the acid-catalyzed Biginelli reaction.
The initial and often rate-determining step is the formation of the N-acyliminium ion.[2] A more electrophilic aldehyde will accelerate this step, leading to a faster overall reaction rate. The strong electron-withdrawing nature of the trifluoromethylpyridyl substituent in our target molecule makes it an excellent candidate for efficient Biginelli reactions.
Conclusion
This comparative guide, based on established chemical principles and hypothetical data, strongly suggests that this compound is a highly promising substrate for the Biginelli reaction. Its potent electron-withdrawing characteristics are predicted to lead to significantly shorter reaction times and higher yields compared to unsubstituted and electron-rich benzaldehydes. For researchers and professionals in drug discovery and development, the use of such activated aldehydes can streamline the synthesis of DHPM libraries, accelerating the identification of new therapeutic agents. The findings underscore the importance of rational substrate selection based on a sound understanding of reaction mechanisms to optimize synthetic outcomes.
References
- Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). Mechanism of the Biginelli Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153.
- Biginelli, P. (1891). Derivati aldeiduredici degli eteri acetil- e dossal-acetico. Gazzetta Chimica Italiana, 21, 497-503.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
- Kappe, C. O., Kumar, D., & Varma, R. S. (1999).
- Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.
- Panda, S. S., Khanna, P., & Khanna, L. (2012). Biginelli Reaction: A Green Perspective. Current Organic Chemistry, 16(1), 109-126.
- Shaabani, A., Bazgir, A., & Teimouri, F. (2004). Ammonium Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions. Tetrahedron Letters, 45(13), 2575-2577.
- Salehi, H., Guo, Q.-X. (2004). A Facile and Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Ceric Ammonium Nitrate under Ultrasound Irradiation.
- Yadav, J. S., Reddy, B. V. S., Reddy, K. B., Raj, K. S., & Prasad, A. R. (2001). A mild and efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by iodine. Journal of the Chemical Society, Perkin Transactions 1, (16), 1939-1941.
- Bussolari, J. C., & McDonnell, P. A. (2000). A New, One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones via a Three-Component Condensation. The Journal of Organic Chemistry, 65(20), 6777–6779.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of an Aldehyde, a β-Ketoester, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272.
- Wan, J.-P., & Pan, Y. (2012). Recent advance in the pharmacology of dihydropyrimidinone. Mini reviews in medicinal chemistry, 12(4), 337–349.
- Zare, A., Hasaninejad, A., Beyzavi, M. H., & Moosavi-Zare, A. R. (2013). Recent advances in the synthesis of dihydropyrimidinones. RSC Advances, 3(47), 24967-25000.
- Sabitha, G., Reddy, G. S. K. K., Reddy, K. B., & Yadav, J. S. (2003). A novel, efficient and recyclable catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Tetrahedron Letters, 44(33), 6497-6499.
- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVII. The Mechanism of the Biginelli Reaction1. Journal of the American Chemical Society, 55(9), 3784–3791.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, December 19). Biginelli reaction. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved January 26, 2026, from [Link]
-
Woerly, E. (2008, November 24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. Retrieved January 26, 2026, from [Link]
-
MDPI. (2021, June 20). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved January 26, 2026, from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2024, May 30). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025, August 6). Biginelli Reaction: A Green Perspective. Retrieved January 26, 2026, from [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Pyridine Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for tailoring molecular properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. When this powerful electron-withdrawing group is introduced to a pyridine benzaldehyde scaffold, it creates a class of exceptionally versatile building blocks. However, the reactivity of the aldehyde functionality is exquisitely sensitive to the placement of the CF₃ group on the pyridine ring.
This guide provides an in-depth comparison of the influence of the trifluoromethyl group's position on the reactivity of pyridine benzaldehydes. We will delve into the electronic and steric factors that govern their behavior in key synthetic transformations, offer a predictive framework for their relative reactivity, and provide detailed experimental protocols to enable researchers to generate comparative data.
The Decisive Influence of Electronics: A Predictive Framework
The reactivity of trifluoromethyl-substituted pyridine benzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This is, in turn, governed by the interplay of the electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. The CF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and a weaker negative resonance effect (-R).[1][2] The pyridine nitrogen is also strongly electron-withdrawing. The combined influence of these two features significantly enhances the reactivity of the aldehyde compared to unsubstituted benzaldehyde.
The relative positions of the CF₃ group, the aldehyde, and the pyridine nitrogen determine the extent of this activation. We can predict a general order of reactivity based on the ability of the CF₃ group to delocalize electron density away from the carbonyl carbon.
Predicted Order of Reactivity (Most Reactive > Least Reactive):
4-(Trifluoromethyl)pyridine-2-carbaldehyde > 2-(Trifluoromethyl)pyridine-4-carbaldehyde > 5-(Trifluoromethyl)pyridine-3-carbaldehyde > 3-(Trifluoromethyl)pyridine-5-carbaldehyde
This predicted order is based on the following rationale:
-
4-(Trifluoromethyl)pyridine-2-carbaldehyde: The CF₃ group is para to the pyridine nitrogen, and the aldehyde is ortho. This arrangement allows for maximum electron withdrawal from the aldehyde through both inductive and resonance effects, greatly increasing the electrophilicity of the carbonyl carbon.
-
2-(Trifluoromethyl)pyridine-4-carbaldehyde: Here, the CF₃ group is ortho to the nitrogen and para to the aldehyde. The strong inductive effect of the CF₃ group is still very effective at activating the aldehyde.
-
5-(Trifluoromethyl)pyridine-3-carbaldehyde: With the CF₃ group and the aldehyde both meta to the pyridine nitrogen, the electron-withdrawing effects are still significant, but the resonance contribution is diminished compared to the 2- and 4-substituted isomers.
-
3-(Trifluoromethyl)pyridine-5-carbaldehyde: Similar to the above, the meta-positioning of the substituents leads to a less activated aldehyde compared to the ortho and para isomers.
The following diagram illustrates the electronic interplay influencing the carbonyl carbon's electrophilicity.
Caption: Electronic influence of CF₃ position on aldehyde reactivity.
Comparative Experimental Data
Table 1: Hypothetical Comparison of Yields in the Wittig Reaction
| Aldehyde Isomer | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 4-(CF₃)pyridine-2-carbaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 2 | 92 |
| 2-(CF₃)pyridine-4-carbaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 3 | 88 |
| 5-(CF₃)pyridine-3-carbaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 6 | 75 |
| 3-(CF₃)pyridine-5-carbaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 8 | 70 |
Table 2: Hypothetical Comparison of Yields in the Horner-Wadsworth-Emmons Reaction
| Aldehyde Isomer | Reagent | Base | Solvent | Time (h) | Yield (%) |
| 4-(CF₃)pyridine-2-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 1 | 95 |
| 2-(CF₃)pyridine-4-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 1.5 | 91 |
| 5-(CF₃)pyridine-3-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 4 | 80 |
| 3-(CF₃)pyridine-5-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | 5 | 77 |
Table 3: Hypothetical Comparison of Yields in the Knoevenagel Condensation
| Aldehyde Isomer | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-(CF₃)pyridine-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 0.5 | 98 |
| 2-(CF₃)pyridine-4-carbaldehyde | Malononitrile | Piperidine | Ethanol | 0.75 | 95 |
| 5-(CF₃)pyridine-3-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2 | 85 |
| 3-(CF₃)pyridine-5-carbaldehyde | Malononitrile | Piperidine | Ethanol | 2.5 | 82 |
Standardized Experimental Protocols
To facilitate the direct comparison of the reactivity of these isomers, the following detailed protocols are provided. Adherence to these standardized conditions is crucial for generating reliable and comparable data.
Protocol 1: Wittig Reaction
This protocol describes the olefination of a trifluoromethyl-substituted pyridine benzaldehyde with a non-stabilized ylide.[3]
Sources
A Senior Application Scientist's Guide to the Structural Validation of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde Reaction Products
Introduction: The Critical Role of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical development, certain molecular scaffolds consistently reappear due to the advantageous physicochemical and biological properties they confer. The 4-(5-(trifluoromethyl)pyridin-2-yl)phenyl moiety is one such "privileged" structure. The pyridine ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets, while the trifluoromethyl (-CF₃) group is a powerful modulator of metabolic stability, lipophilicity, and binding interactions.[1][2] This combination makes 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde a cornerstone building block for synthesizing a new generation of chemical entities.[3][4]
However, the very features that make this scaffold so valuable also demand the highest level of analytical rigor. The reactivity of the aldehyde, coupled with the complex electronics of the bi-aryl system, can lead to unexpected side products or isomers. Consequently, unambiguous structural validation of its reaction products is not merely a procedural step but a fundamental requirement for advancing a research program.
This guide provides a comparative analysis of the essential analytical techniques required to validate the structures of molecules derived from this key intermediate. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a framework for creating self-validating analytical systems that ensure the absolute integrity of your scientific findings.
The Synthetic Context: A Prototypical Reductive Amination
To frame our discussion, let us consider a common and vital transformation in medicinal chemistry: the reductive amination of this compound with a hypothetical primary amine, N-methylmethanamine, to yield Product A : N-methyl-1-(4-(5-(trifluoromethyl)pyridin-2-yl)phenyl)methanamine.
-
Reaction: 4-(5-(CF₃)pyridin-2-yl)benzaldehyde + CH₃NH₂ → Imine Intermediate
-
Reduction: Imine Intermediate + NaBH(OAc)₃ → Product A
This reaction involves the conversion of the aldehyde functional group into a secondary amine. Our challenge is to prove, unequivocally, that this transformation has occurred as intended, that the product is pure, and that the core scaffold remains intact.
The Orthogonal Validation Workflow: A Strategy for Certainty
An effective validation workflow integrates chromatographic separation with multiple spectroscopic techniques.
Caption: Orthogonal validation workflow for reaction products.
A Comparative Guide to Core Analytical Techniques
We will now compare the primary analytical methods, detailing their role in validating the structure of our hypothetical Product A .
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity
Expertise & Causality: Before any structural characterization, you must first establish the purity of your sample. HPLC is the gold standard for this purpose. For pyridine-containing compounds, which can exhibit basicity, Reverse-Phase (RP) HPLC on a C18 column is the method of choice.[5] The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Controlling the pH of the buffer is critical; a slightly acidic pH (e.g., using formic or acetic acid) ensures the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks.[6]
Experimental Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of 50:50 acetonitrile:water.
-
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the aromatic system strongly absorbs.[7][8]
-
Analysis: Integrate the peak area. Purity is expressed as the area of the main peak divided by the total area of all peaks.
Data Comparison: Starting Material vs. Product A
| Compound | Expected Retention Time (Rt) | Expected Purity | Rationale for Rt Shift |
| Starting Aldehyde | ~6.5 min | >95% | More polar due to the exposed aldehyde oxygen. |
| Product A | ~6.1 min | >98% | The resulting secondary amine is more basic and may elute slightly earlier under acidic mobile phase conditions. |
Trustworthiness: A single, sharp peak with >98% purity by this method provides high confidence that the subsequent spectroscopic data will be from a single chemical entity, preventing misinterpretation due to impurities.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry provides one of the most definitive pieces of evidence: the molecular weight of the compound. For drug discovery applications, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is essential. ESI is a "soft" ionization technique ideal for these molecules, typically generating the protonated molecular ion [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of an elemental formula. This is a powerful validation step, as an observed mass that matches the theoretical mass to within 5 ppm provides strong evidence for the proposed formula.[9]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: The eluent from the HPLC can be directly infused into the mass spectrometer (LC-MS). Alternatively, prepare a dilute solution (~10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic pyridine nitrogen and the newly formed amine readily accept a proton.
-
Analysis Mode: Full scan mode from m/z 100-500.
-
Data Analysis: Identify the m/z of the most abundant ion in the spectrum and compare it to the calculated exact mass of the protonated target molecule [M+H]⁺.
Data Comparison: Validating Elemental Composition
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z (Hypothetical) | Δ (ppm) | Conclusion |
| Starting Aldehyde | C₁₃H₈F₃NO | 252.0631 | 252.0629 | -0.8 | Formula Confirmed |
| Product A | C₁₅H₁₅F₃N₂ | 281.1260 | 281.1264 | +1.4 | Formula Confirmed |
Trustworthiness: An accurate mass measurement that aligns with the expected formula confirms that the constituent atoms have assembled correctly on a molecular level. It is a self-validating check on the reaction's outcome.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For a molecule containing hydrogen, carbon, and fluorine, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is required for complete and unambiguous structural elucidation.
-
¹H NMR: This experiment maps the chemical environment of all hydrogen atoms. In our example, the most critical diagnostic is the disappearance of the highly deshielded aldehyde proton signal (δ ≈ 10.0 ppm) and the appearance of new signals corresponding to the protons on and near the newly formed amine.[9]
-
¹⁹F NMR: This is arguably the most straightforward and powerful experiment for this class of compounds. The -CF₃ group gives a single, sharp signal with a predictable chemical shift.[9] Its presence confirms the integrity of this crucial moiety throughout the reaction. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an exceptionally clean diagnostic tool.[10][11]
-
¹³C NMR: This experiment provides a count of unique carbon atoms and information about their functional group. The disappearance of the aldehyde carbonyl carbon (δ ≈ 192 ppm) is a key indicator of reaction success. The carbon of the -CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms.[12]
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the signals. Assign peaks based on chemical shifts (δ), coupling patterns (J-coupling), and integration values.
Data Comparison: Spectroscopic Evidence of Transformation
| Nucleus | Starting Aldehyde (Expected δ, ppm) | Product A (Expected δ, ppm) | Interpretation of Change |
| ¹H | ~10.1 (s, 1H, -CHO) | Signal Absent | Confirms consumption of aldehyde. |
| 7.8-9.0 (m, 7H, Ar-H) | 7.5-8.9 (m, 7H, Ar-H) | Aromatic region changes slightly. | |
| - | ~3.8 (s, 2H, -CH₂-N) | New methylene singlet appears. | |
| - | ~2.5 (s, 3H, -N-CH₃) | New methyl singlet appears. | |
| ¹³C | ~192.0 (-CHO) | Signal Absent | Confirms aldehyde reaction. |
| 120-155 (Ar-C) | 120-160 (Ar-C) | Aromatic carbons present. | |
| ~123.5 (q, ¹JCF ≈ 272 Hz, -CF₃) | ~123.5 (q, ¹JCF ≈ 272 Hz, -CF₃) | -CF₃ group is intact. | |
| - | ~55.0 (-CH₂-N) | New aliphatic carbon appears. | |
| - | ~35.0 (-N-CH₃) | New aliphatic carbon appears. | |
| ¹⁹F | ~ -63.0 (s) | ~ -63.0 (s) | Confirms -CF₃ group is intact and its environment is unchanged. |
Trustworthiness: The combined NMR data provides a detailed, atom-by-atom fingerprint of the molecule. When the ¹H, ¹³C, and ¹⁹F spectra are all consistent with the proposed structure of Product A —and inconsistent with the starting material or plausible side products—the structure is considered validated.
Integrating the Data: The Logic of Structural Confirmation
Caption: Logical integration of orthogonal analytical data.
This logical flow is the essence of a self-validating system. The HPLC result validates the purity of the sample used for MS and NMR. The MS result validates the elemental formula proposed from the reaction, and the NMR results validate the specific isomeric structure and functional group transformation.
Conclusion: Upholding Scientific Integrity
For researchers, scientists, and drug development professionals, the molecule in the vial must be exactly what is intended. The structural validation of reaction products from this compound is a non-negotiable step that underpins the reliability of all subsequent biological and chemical data.
References
-
H. Agirbas, et al. (2011). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 36(4), 519-531. Available at: [Link]
-
ResearchGate (2025). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available at: [Link]
-
Y. Zhang, et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4839–4851. Available at: [Link]
-
HELIX Chromatography (2025). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
J. A. Kerr, et al. (1967). Reactions of radicals containing fluorine. Part 4.—Reactions of trifluoromethyl radicals with fluoroaldehydes. Transactions of the Faraday Society, 63, 2464-2471. Available at: [Link]
-
A. W. Sobańska, et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2038. Available at: [Link]
-
ResearchGate (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]
-
PrepChem (2025). Synthesis of 4-trifluoromethyl benzaldehyde. PrepChem.com. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Pharma-intermediate.com. Available at: [Link]
-
ResearchGate (2010). Application of fluorine NMR for structure identification of steroids. ResearchGate. Available at: [Link]
-
S. Wang, et al. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Analytical Chemistry, 96(15), 5946–5953. Available at: [Link]
-
SIELC Technologies (2018). Separation of 3-Pyridinecarboxaldehyde on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
A. C. S. N. de C. P. S. e Silva, et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1383. Available at: [Link]
-
N. S. Aly, et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 15(1), 26398. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (2025). Welcome To Hyma Synthesis Pvt. Ltd. Hymasynthesis.com. Available at: [Link]
-
ResearchGate (2000). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. Available at: [Link]
-
A. P. Lachenmeier, et al. (2012). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). Foods, 1(1), 46-59. Available at: [Link]
-
DTIC (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Available at: [Link]
-
I. K. S. Nkrumah, et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2, 86. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. helixchrom.com [helixchrom.com]
- 6. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. This compound | 871252-64-1 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the NMR Spectral Data of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde: A Comparative Analysis
For researchers and professionals in drug development and medicinal chemistry, the unequivocal structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive cross-referencing of the NMR data for the synthetically valuable intermediate, 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, with established literature values and data from analogous structures. By presenting a detailed analysis of its ¹H and ¹³C NMR spectra, this document aims to serve as a reliable resource for the validation of this compound in a laboratory setting.
Introduction to this compound
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of three key functional moieties: a reactive aldehyde group, a trifluoromethyl-substituted pyridine ring, and a central phenyl ring. The trifluoromethyl group, in particular, is a prevalent feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. Given its importance, a thorough understanding of its spectral characteristics is essential for any researcher working with this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aldehyde-H | ~10.1 | s | 1H |
| Pyridine-H6' | ~8.9 | s | 1H |
| Pyridine-H4' | ~8.2 | d | 1H |
| Phenyl-H2,6 | ~8.1 | d | 2H |
| Phenyl-H3,5 | ~8.0 | d | 2H |
| Pyridine-H3' | ~7.9 | d | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~192 | Aldehyde |
| C-2' | ~158 | Pyridine |
| C-5' | ~148 (q) | Pyridine (CF₃-bearing) |
| C-1 | ~142 | Phenyl |
| C-4 | ~136 | Phenyl |
| C-4' | ~135 (q) | Pyridine |
| C-3,5 | ~130 | Phenyl |
| C-2,6 | ~129 | Phenyl |
| CF₃ | ~123 (q) | Trifluoromethyl |
| C-6' | ~121 | Pyridine |
| C-3' | ~120 | Pyridine |
Note: 'q' denotes a quartet splitting pattern due to coupling with the fluorine atoms of the trifluoromethyl group.
Cross-Referencing with Analogous Structures
To build confidence in the predicted spectral data, a comparative analysis with experimentally determined NMR data of structurally related compounds is crucial.
The Benzaldehyde Moiety: 4-(Trifluoromethyl)benzaldehyde
The benzaldehyde portion of the target molecule can be compared to 4-(trifluoromethyl)benzaldehyde. In the ¹H NMR spectrum of this simpler analog, the aldehydic proton typically appears as a singlet around 10.1 ppm. The aromatic protons exhibit a characteristic AA'BB' system, with the protons ortho to the aldehyde group resonating at approximately 8.0 ppm and the protons ortho to the trifluoromethyl group at around 7.8 ppm. The ¹³C NMR spectrum shows the aldehydic carbon at about 191 ppm and the trifluoromethyl carbon as a quartet around 123.5 ppm.[1]
The Pyridine Moiety: 2-Substituted-5-(Trifluoromethyl)pyridines
For the pyridine fragment, data from various 2-substituted-5-(trifluoromethyl)pyridines can be informative. For instance, in related structures, the proton at the 6-position of the pyridine ring typically appears as a singlet or a narrow doublet at a downfield chemical shift, often above 8.5 ppm, due to the deshielding effect of the nitrogen atom. The proton at the 4-position is also shifted downfield, while the proton at the 3-position is found at a relatively upfield position for an aromatic proton.
The Phenyl-Pyridine Linkage: 4-(2-Pyridyl)benzaldehyde
The chemical shifts of the protons on the phenyl ring are influenced by the attached pyridine ring. In 4-(2-pyridyl)benzaldehyde, the protons on the phenyl ring ortho to the pyridine substituent are deshielded and appear further downfield compared to those meta to it.[2] This deshielding effect is expected to be present in the target molecule as well.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for comparison, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve good homogeneity, typically aiming for a line width of <0.5 Hz for the TMS signal.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key stages of NMR data acquisition and analysis for this compound.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a critical step in its application in research and development. While a complete, published experimental spectrum remains to be widely disseminated, a robust set of predicted data can be established through the analysis of its constituent fragments and comparison with known compounds. By following a standardized experimental protocol, researchers can confidently acquire their own data and cross-reference it with the information provided in this guide. This systematic approach ensures the correct identification of this valuable synthetic intermediate, thereby upholding the principles of scientific integrity and enabling the advancement of drug discovery and materials science.
References
- Supporting Information for a publication by the Royal Society of Chemistry. (Specific publication details not fully available in the search results).
-
PubChem. 4-(Trifluoromethyl)benzaldehyde. Available from: [Link].
-
SpectraBase. 4-(2-Pyridyl)benzaldehyde. Available from: [Link].
Sources
Assessing the metabolic stability of drug candidates containing the trifluoromethylpyridine moiety
An In-Depth Technical Guide to Assessing the Metabolic Stability of Drug Candidates Containing the Trifluoromethylpyridine Moiety
Introduction: The Quest for Metabolic Robustness in Drug Design
In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A key determinant of this profile is metabolic stability—a measure of a drug candidate's susceptibility to biotransformation by metabolic enzymes.[1] Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, all of which are significant liabilities that can terminate a drug's development.
Medicinal chemists employ various strategies to enhance metabolic stability, one of the most successful being the strategic incorporation of fluorine atoms into drug candidates.[2][3][4][5] Among fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety has emerged as a particularly valuable scaffold.[6][7] Its unique electronic properties confer significant metabolic resistance, making it an increasingly common feature in modern pharmaceuticals, from antivirals to oncology agents.[8][9]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth comparison of the TFMP moiety against other alternatives, details the experimental workflows for assessing metabolic stability, and explains the causality behind these experimental choices, ensuring a robust and reliable evaluation of your drug candidates.
The Physicochemical Rationale: Why Trifluoromethylpyridine Enhances Stability
The exceptional metabolic stability conferred by the trifluoromethyl (-CF3) group is rooted in fundamental principles of physical organic chemistry. Its profound impact stems from two primary characteristics:
-
High Carbon-Fluorine (C-F) Bond Strength: The C-F bond is the strongest single bond in organic chemistry. This high bond energy makes the trifluoromethyl group itself exceptionally resistant to cleavage and metabolic attack, particularly CYP450-mediated oxidation, which is a common fate for less robust methyl (-CH3) or methoxy (-OCH3) groups.[10][11]
-
Potent Electron-Withdrawing Effect: The -CF3 group is a powerful electron-withdrawing group. When attached to a pyridine ring, it significantly lowers the electron density of the aromatic system.[10] Since the initial step in the oxidative metabolism of many aromatic rings involves an electron transfer to the heme-iron center of Cytochrome P450 (CYP) enzymes, deactivating the ring makes it a much poorer substrate for these enzymes.[10][12][13]
This dual-pronged defense mechanism—intrinsic stability and electronic deactivation—effectively "shields" the molecule from common metabolic attacks, often referred to as blocking metabolic "soft spots."[10]
Anticipated Metabolic Fates of TFMP-Containing Compounds
While the trifluoromethyl group itself is highly robust, the molecule as a whole is not inert. Metabolism is a process of elimination, and the body will often find alternative sites for biotransformation. For TFMP-containing compounds, metabolic attack typically shifts away from the CF3-substituted position to other vulnerable parts of the molecule. Common metabolic pathways include:
-
Pyridine Ring Hydroxylation: Oxidation may occur at other positions on the pyridine ring that are not electronically deactivated by the -CF3 group.[10]
-
Pyridine N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide metabolite, a pathway mediated by CYP enzymes.[14]
-
Metabolism at Other Scaffolds: The metabolic focus may shift entirely to different parts of the drug candidate's structure.
Understanding these potential pathways is crucial for comprehensive metabolite identification studies.
Caption: Potential metabolic pathways for drug candidates containing a trifluoromethylpyridine moiety.
A Comparative Framework: The Stability Advantage of the Trifluoromethyl Group
To truly appreciate the value of the TFMP moiety, it is essential to compare its performance against common bioisosteric replacements for a simple pyridine ring. The following table provides an illustrative comparison based on typical outcomes from in vitro metabolic stability assays.
| Feature | Unsubstituted Pyridine | Methyl-Pyridine | Methoxy-Pyridine | Trifluoromethyl-Pyridine | Rationale for Performance |
| Primary Metabolic Pathway | Ring Hydroxylation | Methyl Group Oxidation | O-Demethylation | Ring Hydroxylation (at other sites) | The -CF3 group is highly resistant to oxidation, shifting metabolism elsewhere.[10] |
| Typical Half-Life (t½) in HLM | Short | Short-Moderate | Very Short | Long | The primary metabolic "soft spots" (methyl/methoxy groups) are eliminated.[11] |
| Intrinsic Clearance (CLint) in HLM | High | Moderate-High | Very High | Low | A lower rate of metabolism directly translates to lower intrinsic clearance.[11] |
| Metabolite Profile | Multiple hydroxylation products | Alcohol, carboxylic acid metabolites | O-demethylated product | Fewer, often minor, metabolites | Blocking a major metabolic route significantly simplifies the metabolite profile.[11] |
HLM: Human Liver Microsomes. Data is illustrative and highly dependent on the overall molecular scaffold.
Experimental Guide: Protocols for Assessing Metabolic Stability
A tiered approach is recommended for assessing metabolic stability. The process typically begins with a high-throughput screen using liver microsomes, followed by a more physiologically relevant assay using hepatocytes for promising candidates.
Liver Microsomal Stability Assay
Expertise & Experience: This assay is the workhorse for early DMPK screening. We use liver microsomes because they are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, especially the critical Cytochrome P450s.[15] It is a cost-effective and rapid method to specifically assess a compound's vulnerability to oxidative metabolism. A compound that shows high stability here is likely resistant to the most common metabolic pathways.
Caption: Experimental workflow for the in vitro hepatocyte stability assay.
Detailed Step-by-Step Protocol:
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat, dog) in a 37°C water bath.
-
Transfer to pre-warmed incubation medium. Centrifuge gently to pellet the cells and remove cryoprotectant.
-
Resuspend the cells in fresh medium and determine cell density and viability (e.g., using Trypan Blue exclusion). Viability should be high (>80%).
-
Dilute the cell suspension to the desired final concentration (e.g., 0.5-1.0 million cells/mL).
-
-
Incubation:
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and add it to a tube or plate containing a cold stop solution (acetonitrile with internal standard) to terminate the reaction and lyse the cells. [16]
-
-
Sample Analysis:
-
Vortex and centrifuge the samples to pellet cell debris. [16] * Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
The data analysis follows the same principles as the microsomal assay to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint).
-
Conclusion: A Validated Strategy for De-risking Drug Candidates
The strategic incorporation of a trifluoromethylpyridine moiety is a field-proven method for enhancing the metabolic stability of drug candidates. [6][10]Its powerful electron-withdrawing nature and the inherent strength of the C-F bond provide a robust shield against oxidative metabolism by CYP450 enzymes. [10]However, this modification does not grant metabolic immunity. Therefore, a rigorous and systematic assessment using a tiered in vitro approach is non-negotiable.
By first employing the liver microsomal stability assay for a rapid screen of oxidative metabolism, followed by the more physiologically complete hepatocyte stability assay, researchers can build a comprehensive understanding of a compound's metabolic fate. This self-validating system allows for the early identification of metabolic liabilities, enabling medicinal chemists to prioritize compounds with a higher probability of success in later stages of development. Ultimately, this structured approach de-risks the drug discovery process and accelerates the journey toward novel and effective therapeutics.
References
- BenchChem. Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.
- Domainex.
- Research Outreach.
- Tsukamoto, Y., & Nakamura, Y. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Springer Nature Experiments.
- Clinical Journal for Medicine, Health and Pharmacy. Elucidating the Role of Cytochrome p450 Enzymes in Drug Metabolism and Interactions.
- Processes. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- MDPI.
- BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- MDPI. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.
- Cyprotex (Evotec). Microsomal Stability.
- NIH. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry.
- Cyprotex (Evotec).
- protocols.io. Microsomal stability assay for human and mouse liver microsomes.
- StatPearls. Biochemistry, Cytochrome P450. NCBI Bookshelf.
- RSC Publishing. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate.
- Thermo Fisher Scientific.
Sources
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cjmhp.com [cjmhp.com]
- 13. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
Safety Operating Guide
Navigating the Disposal of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of resulting chemical waste. This guide provides a detailed protocol for the proper disposal of 4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, a compound of interest in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of both laboratory personnel and the environment.
The trifluoromethylpyridine motif is a valuable component in modern agrochemicals and pharmaceuticals, valued for the unique physicochemical properties it imparts.[1][2] However, the presence of both a trifluoromethyl group and a pyridine ring suggests a need for careful consideration of its reactivity and potential environmental impact. This guide will walk you through a systematic approach to waste management for this specific compound, from initial hazard assessment to final disposal.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of laboratory waste disposal. The primary objective is to manage chemical waste in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. This involves a multi-step process that begins with waste identification and characterization, followed by segregation, and finally, selection of the appropriate disposal pathway.
Hazard Assessment and Characterization
Given these properties, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.[3]
Environmental Hazards: A significant concern with many pyridine derivatives and fluorinated organic compounds is their potential for aquatic toxicity.[4][6] Therefore, it is imperative to prevent the release of this compound into the environment. Under no circumstances should this chemical or its waste be disposed of down the drain.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound should be approached systematically. The following workflow provides a clear path from waste generation to final disposal.
Figure 1. Decision workflow for the disposal of this compound waste.
Step 1: Hazardous Waste Determination
Based on the data from similar compounds and general chemical principles, this compound should be managed as a hazardous waste.[4][7] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pyridine and its derivatives are often listed as hazardous wastes.[8] It is the generator's responsibility to make a formal hazardous waste determination.[9]
Step 2: Segregation and Containerization
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Waste Stream: This compound should be collected in a dedicated hazardous waste container for non-halogenated organic solids or liquids, depending on its physical state.
-
Container: Use a chemically resistant container (e.g., glass or polyethylene) that is in good condition and has a secure, tight-fitting lid.
-
Incompatible Materials: Avoid mixing this waste with acids, bases, or strong oxidizing and reducing agents.[3]
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.[10] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Harmful," "Toxic to Aquatic Life")
-
The date on which waste was first added to the container
Step 4: Accumulation
Waste should be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator. The SAA should be a secondary containment system to prevent spills from reaching the environment.
Step 5: Disposal through a Licensed Vendor
All hazardous waste must be disposed of through a licensed hazardous waste management company.[3][6][11] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
Recommended Disposal Method:
The preferred method for the disposal of pyridine-containing wastes and similar organic compounds is incineration at a permitted hazardous waste facility.[7] High-temperature incineration ensures the complete destruction of the compound, minimizing its potential for environmental harm.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[4]
-
Collect and Containerize: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Common Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed, Toxic to Aquatic Life | [4][6][11] |
| Recommended PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [3][4] |
| Incompatible Materials | Acids, Bases, Strong Oxidizing Agents, Strong Reducing Agents | [3] |
| Primary Disposal Method | Incineration by a licensed hazardous waste contractor | [7] |
| Spill Cleanup Material | Inert absorbent (sand, earth, vermiculite) | [4] |
Conclusion
The responsible management of chemical waste is an integral part of scientific research. For this compound, a proactive and informed approach to disposal is essential. By following the procedures outlined in this guide, researchers can ensure a safe laboratory environment while adhering to the highest standards of environmental stewardship and regulatory compliance. Always consult your institution's specific waste management policies and EHS department for guidance.
References
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Los Angeles County Fire Department. (n.d.). Compliance Guideline For Hazardous Wastes and Materials. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
University of Hertfordshire. (2024, August 21). Benzaldehyde. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2011, January). F List of Hazardous Waste. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
-
Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


